CGS35066
Description
Structure
3D Structure
Properties
IUPAC Name |
3-dibenzofuran-3-yl-2-(phosphonomethylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16NO6P/c18-16(19)13(17-9-24(20,21)22)7-10-5-6-12-11-3-1-2-4-14(11)23-15(12)8-10/h1-6,8,13,17H,7,9H2,(H,18,19)(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUVAUSVWLATAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)CC(C(=O)O)NCP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16NO6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of CGS35066: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGS35066 is a potent and highly selective aminophosphonate inhibitor of endothelin-converting enzyme-1 (ECE-1).[1][2][3] This document provides an in-depth technical overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its biological activity.
Core Mechanism of Action: Inhibition of Endothelin-Converting Enzyme-1 (ECE-1)
The primary mechanism of action of this compound is the potent and selective inhibition of endothelin-converting enzyme-1 (ECE-1). ECE-1 is a key metalloproteinase in the endothelin pathway, responsible for the conversion of the inactive precursor, big endothelin-1 (B181129) (big ET-1), into the highly potent vasoconstrictor, endothelin-1 (ET-1).[2] By inhibiting ECE-1, this compound effectively blocks the production of ET-1, thereby mitigating its physiological effects, most notably vasoconstriction and the subsequent increase in blood pressure.
Signaling Pathway of this compound Action
Caption: Inhibition of the Endothelin-1 signaling pathway by this compound.
Quantitative Pharmacological Data
The inhibitory potency and selectivity of this compound have been quantified through in vitro enzyme inhibition assays.
| Target Enzyme | Species | IC50 Value |
| Endothelin-Converting Enzyme-1 (ECE-1) | Human | 22 ± 0.9 nM |
| Neutral Endopeptidase 24.11 (NEP) | Rat | 2.3 ± 0.03 µM |
| Table 1: In Vitro Inhibitory Activity of this compound.[2] |
The data clearly demonstrates the high selectivity of this compound for ECE-1 over NEP, with over a 100-fold difference in inhibitory concentration.
In vivo studies in conscious rats have further substantiated the potent ECE-1 inhibitory activity of this compound.
| This compound Dose (i.v.) | Inhibition of Big ET-1 Pressor Response (30 min) | Inhibition of Big ET-1 Pressor Response (120 min) |
| 0.3 mg/kg | 61 ± 7% | 29 ± 7% |
| 1.0 mg/kg | 78 ± 4% | 63 ± 5% |
| 3.0 mg/kg | 93 ± 4% | 63 ± 5% |
| 10.0 mg/kg | 98 ± 2% | 84 ± 10% |
| Table 2: In Vivo Efficacy of this compound in Conscious Rats.[2] |
Detailed Experimental Protocols
In Vitro Enzyme Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human ECE-1 and rat kidney neutral endopeptidase 24.11 (NEP).
Methodology:
-
Enzyme Source: Recombinant human ECE-1 and purified rat kidney NEP were used.
-
Substrate: A fluorogenic substrate for each enzyme was utilized to measure enzyme activity.
-
Assay Principle: The assay measures the fluorescence generated from the enzymatic cleavage of the substrate. In the presence of an inhibitor like this compound, the rate of cleavage is reduced, leading to a decrease in the fluorescent signal.
-
Procedure:
-
The enzymes were pre-incubated with varying concentrations of this compound.
-
The reaction was initiated by the addition of the specific substrate.
-
The fluorescence was measured over time using a fluorometer.
-
IC50 values were calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Pressor Response Studies in Conscious Rats
Objective: To evaluate the in vivo efficacy of this compound in blocking the pressor (blood pressure increasing) response induced by big ET-1.
Methodology:
-
Animal Model: Conscious, freely moving Sprague-Dawley rats were used.
-
Surgical Preparation: Rats were surgically implanted with arterial and venous catheters for blood pressure monitoring and drug administration, respectively. The animals were allowed to recover from surgery before the experiment.
-
Experimental Workflow:
Caption: Experimental workflow for the in vivo pressor response study.
-
Procedure:
-
After a stabilization period to record baseline mean arterial pressure (MAP), rats were treated intravenously with either vehicle or this compound at doses of 0.3, 1.0, 3.0, or 10.0 mg/kg.
-
At 30 and 120 minutes post-treatment, the animals were challenged with an intravenous injection of big ET-1 (0.3 nmol/kg).
-
Mean arterial pressure was continuously recorded, and the area under the curve (AUC) of the pressor response was calculated.
-
The percentage of inhibition of the pressor response by this compound was determined by comparing the AUC in the drug-treated groups to the vehicle-treated control group.
-
Selectivity Profile
A key feature of this compound is its high selectivity. In addition to its weak inhibition of NEP, this compound was shown to be inactive against angiotensin-converting enzyme (ACE). In conscious rats, a high dose of this compound (10 mg/kg, i.v.) did not affect the pressor response to an intravenous challenge with angiotensin-I (300 ng/kg), the substrate for ACE.[2] This indicates that the antihypertensive effects of this compound are not mediated through the renin-angiotensin system.
Furthermore, this compound demonstrated an interesting effect on atrial natriuretic peptide (ANP). While a 1 mg/kg dose had no effect on plasma levels of immunoreactive ANP (irANP), a higher dose of 30 mg/kg resulted in a doubling of irANP levels in rats.[2] This suggests a potential secondary mechanism or a consequence of potent and sustained ECE-1 inhibition.
Conclusion
This compound is a potent and selective inhibitor of endothelin-converting enzyme-1. Its mechanism of action is centered on blocking the final, critical step in the biosynthesis of the potent vasoconstrictor endothelin-1. The in vitro and in vivo data presented here underscore its efficacy and selectivity, making it a valuable pharmacological tool for investigating the roles of the endothelin system in various physiological and pathological states. The detailed experimental protocols provide a foundation for the replication and further exploration of the properties of this compound.
References
CGS35066: A Potent and Selective Inhibitor of Endothelin-Converting Enzyme-1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Endothelin-converting enzyme-1 (ECE-1) is a key metalloprotease in the endothelin pathway, responsible for the conversion of the inactive precursor big endothelin-1 (B181129) (big ET-1) to the potent vasoconstrictor endothelin-1 (ET-1). Dysregulation of the endothelin system is implicated in a variety of cardiovascular and proliferative diseases, making ECE-1 a compelling target for therapeutic intervention. CGS35066 has emerged as a potent and highly selective inhibitor of ECE-1. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity, and key experimental data. Detailed protocols for in vitro and in vivo evaluation, along with visual representations of relevant biological pathways and experimental workflows, are presented to facilitate further research and drug development efforts.
Introduction to this compound
This compound is a synthetic, non-peptidic aminophosphonate that acts as a potent and selective inhibitor of endothelin-converting enzyme-1 (ECE-1)[1][2][3]. It was developed through the optimization of a less selective precursor, CGS 26303, which exhibited more potent inhibition of neutral endopeptidase 24.11 (NEP)[1]. The chemical modifications leading to this compound resulted in a significant enhancement of both potency and selectivity for ECE-1, making it a valuable pharmacological tool for investigating the physiological and pathological roles of ET-1[1][4].
Mechanism of Action
This compound exerts its inhibitory effect by binding to the active site of ECE-1, a zinc metalloprotease[5]. The phosphonate (B1237965) group in this compound is believed to chelate the essential zinc ion within the catalytic domain of ECE-1, thereby preventing the hydrolysis of big ET-1 to the biologically active ET-1[5]. This blockade of ET-1 production leads to a reduction in its downstream effects, including vasoconstriction and cell proliferation.
In Vitro and In Vivo Efficacy
The inhibitory activity and selectivity of this compound have been characterized in various in vitro and in vivo studies.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
| Table 1: In Vitro Inhibitory Activity of this compound | |
| Enzyme | IC50 |
| Human Endothelin-Converting Enzyme-1 (ECE-1) | 22 nM[1][2][3] |
| Rat Kidney Neutral Endopeptidase 24.11 (NEP) | 2.3 µM[1][2][3] |
IC50: Half-maximal inhibitory concentration.
| Table 2: In Vivo Efficacy of this compound in Anesthetized Rats | |
| Parameter | Result |
| Dose | 10 mg/kg, i.v.[1] |
| Effect | 84% inhibition of the pressor response to big ET-1[1] |
| Time Point | 90 minutes post-treatment[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
In Vitro ECE-1 Inhibition Assay (Fluorescence-Based)
This protocol is adapted from established methods for measuring ECE-1 activity using a quenched fluorescent substrate[6].
3.1.1. Materials
-
Recombinant human ECE-1
-
Quenched fluorescent substrate for ECE-1 (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 320-340 nm, Emission: 390-420 nm)
3.1.2. Procedure
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in Assay Buffer to create a range of inhibitor concentrations.
-
In a 96-well plate, add a fixed concentration of recombinant human ECE-1 to each well.
-
Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the ECE-1 fluorescent substrate to each well.
-
Immediately begin monitoring the increase in fluorescence in a kinetic mode at 37°C for 30-60 minutes.
-
The rate of substrate cleavage is proportional to the rate of increase in fluorescence.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro NEP (Neutral Endopeptidase 24.11) Inhibition Assay
This protocol is based on fluorometric assays for NEP activity[7][8][9].
3.2.1. Materials
-
Recombinant human NEP (or rat kidney homogenate as a source of NEP)
-
NEP fluorescent substrate (e.g., Glutaryl-Ala-Ala-Phe-4-methoxy-2-naphthylamide)
-
This compound
-
Aminopeptidase M
-
Assay Buffer: 50 mM Tris-HCl, pH 7.6
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~425 nm)
3.2.2. Procedure
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add the NEP enzyme source to each well.
-
Add the different concentrations of this compound to the wells, including a no-inhibitor control.
-
Pre-incubate the enzyme and inhibitor at 37°C for 15 minutes.
-
Add the NEP fluorescent substrate to each well and incubate at 37°C for 30 minutes.
-
Stop the NEP reaction and initiate the second step by adding Aminopeptidase M to each well. This cleaves the product of the first reaction to release the fluorophore.
-
Incubate for an additional 15 minutes at 37°C.
-
Measure the end-point fluorescence.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the ECE-1 assay.
In Vivo Big Endothelin-1 Induced Pressor Response Assay in Rats
This protocol is a generalized procedure based on descriptions of similar in vivo studies[1][10][11].
3.3.1. Materials
-
Male Sprague-Dawley rats
-
Anesthetic (e.g., pentobarbital (B6593769) sodium)
-
Big Endothelin-1 (human)
-
This compound
-
Saline (0.9% NaCl)
-
Catheters for arterial and venous access
-
Pressure transducer and recording system
3.3.2. Procedure
-
Anesthetize the rats and cannulate the carotid artery for blood pressure measurement and the jugular vein for intravenous administration of substances.
-
Allow the animal to stabilize after surgery.
-
Record a baseline mean arterial pressure (MAP).
-
Administer a bolus intravenous injection of big ET-1 (e.g., 1 nmol/kg) and record the pressor response (increase in MAP) over time.
-
Allow the blood pressure to return to baseline.
-
Administer this compound (e.g., 10 mg/kg, i.v.) or vehicle (saline).
-
After a predetermined time (e.g., 90 minutes), administer the same dose of big ET-1 again and record the pressor response.
-
Calculate the percentage of inhibition of the big ET-1-induced pressor response by comparing the response before and after this compound administration.
Signaling Pathways and Experimental Workflows
ECE-1 Signaling Pathway
The following diagram illustrates the central role of ECE-1 in the endothelin signaling cascade.
Caption: ECE-1 mediated endothelin signaling pathway and its inhibition by this compound.
Experimental Workflow for In Vitro IC50 Determination
The following diagram outlines the general workflow for determining the IC50 value of this compound.
Caption: General workflow for determining the IC50 of this compound.
Logical Relationship of this compound Selectivity
This diagram illustrates the selective inhibition of ECE-1 over NEP by this compound.
Caption: Selective inhibition of ECE-1 by this compound compared to NEP.
Synthesis of this compound
This compound is an aminophosphonate derivative. While a detailed, step-by-step synthesis protocol is proprietary, the general synthesis of α-aminophosphonates involves the Kabachnik-Fields reaction or related methodologies. This typically involves a one-pot condensation of an aldehyde, an amine, and a dialkyl phosphite (B83602). For this compound, the synthesis would involve the coupling of a dibenzofuran (B1670420) aldehyde derivative with an appropriate amino acid precursor and a phosphite source, followed by deprotection steps to yield the final aminophosphonic acid product. The development of this compound involved the strategic replacement of the biphenyl (B1667301) and tetrazol groups of its predecessor, CGS 26303, with a dibenzofuran and a carboxylic acid, respectively[1].
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of ECE-1. Its high affinity for ECE-1 and significantly lower affinity for NEP make it an invaluable tool for elucidating the role of the endothelin system in health and disease. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their studies and to further explore the therapeutic potential of ECE-1 inhibition.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. assaygenie.com [assaygenie.com]
- 3. content.abcam.com [content.abcam.com]
- 4. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]
- 5. Synthesis of new α-aminophosphonate derivatives incorporating benzimidazole, theophylline and adenine nucleobases using l-cysteine functionalized magnetic nanoparticles (LCMNP) as magnetic reusable catalyst: evaluation of their anticancer properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Both ETA and ETB receptors mediate contraction to endothelin-1 in human blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Biochemical Properties of CGS35066: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical properties of CGS35066, a potent and selective inhibitor of Endothelin-Converting Enzyme-1 (ECE-1). The information presented herein is intended to support research and drug development efforts related to the endothelin signaling pathway.
Core Biochemical Properties and Mechanism of Action
This compound is an aminophosphonate compound that functions as a highly potent and selective inhibitor of Endothelin-Converting Enzyme-1 (ECE-1)[1][2][3]. ECE-1 is a key metalloprotease in the endothelin signaling pathway, responsible for the proteolytic conversion of the inactive precursor, big endothelin-1 (B181129) (big ET-1), into the highly potent vasoconstrictor, endothelin-1 (ET-1)[4]. By inhibiting ECE-1, this compound effectively blocks the production of mature ET-1, thereby attenuating its downstream physiological effects[1][2].
The primary mechanism of action of this compound is the competitive inhibition of the ECE-1 enzyme. This leads to a reduction in the levels of circulating ET-1, a peptide implicated in a variety of physiological processes, including blood pressure regulation and cell proliferation[5].
Quantitative Data
The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Species/Source | IC50 Value | Reference |
| Endothelin-Converting Enzyme-1 (ECE-1) | Human | 22 nM (± 0.9 nM) | [2] |
| Neutral Endopeptidase 24.11 (NEP) | Rat Kidney | 2.3 µM (± 0.03 µM) | [2] |
Note: The more than 100-fold selectivity for ECE-1 over NEP highlights the specificity of this compound.
Table 2: In Vivo Efficacy of this compound in Conscious Rats
| Dose (i.v.) | Time Post-Administration | Inhibition of Big ET-1 Induced Pressor Response | Reference |
| 0.3 mg/kg | 30 min | 61% (± 7%) | [2] |
| 1.0 mg/kg | 30 min | 78% (± 4%) | [2] |
| 3.0 mg/kg | 30 min | 93% (± 4%) | [2] |
| 10.0 mg/kg | 30 min | 98% (± 2%) | [2] |
| 0.3 mg/kg | 120 min | 29% (± 7%) | [2] |
| 1.0 mg/kg | 120 min | 63% (± 5%) | [2] |
| 3.0 mg/kg | 120 min | 63% (± 5%) | [2] |
| 10.0 mg/kg | 120 min | 84% (± 10%) | [2] |
Note: this compound demonstrated a dose-dependent inhibition of the pressor response induced by intravenous administration of big ET-1[2]. The compound showed no inhibitory activity against angiotensin-converting enzyme (ACE)[2].
Signaling Pathways
The following diagram illustrates the endothelin signaling pathway and the point of intervention for this compound.
Caption: this compound inhibits ECE-1, blocking the conversion of Big ET-1 to ET-1.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not fully available in the public domain. The following are representative protocols based on standard methodologies for in vitro enzyme inhibition and in vivo pressor response assays.
Representative In Vitro ECE-1 Inhibition Assay Protocol
This protocol describes a fluorometric assay for determining the inhibitory activity of compounds against ECE-1.
Caption: Workflow for a representative in vitro ECE-1 inhibition assay.
Detailed Steps:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dilute recombinant human ECE-1 to a working concentration in the assay buffer.
-
Prepare a stock solution of a fluorogenic ECE-1 substrate (e.g., a quenched fluorescent peptide) in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Enzyme and Inhibitor Incubation:
-
In a 96-well microplate, add a fixed volume of the ECE-1 enzyme solution to each well.
-
Add varying concentrations of the this compound dilutions to the wells. Include a vehicle control (buffer only) and a positive control (no inhibitor).
-
Incubate the plate at 37°C for a predetermined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the increase in fluorescence intensity at appropriate excitation and emission wavelengths over time (kinetic read).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Normalize the velocities to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Representative In Vivo Big ET-1 Induced Pressor Response Protocol
This protocol describes the measurement of the inhibitory effect of this compound on the pressor response to big ET-1 in rats.
References
- 1. Design and synthesis of a potent and selective endothelin-converting enzyme inhibitor, CGS 35066 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What ECE inhibitors are in clinical trials currently? [synapse.patsnap.com]
The Role of CGS35066 in Endothelin Pathway Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of CGS35066, a potent and selective inhibitor of Endothelin-Converting Enzyme-1 (ECE-1). It is designed for researchers, scientists, and drug development professionals investigating the endothelin (ET) pathway and its role in various physiological and pathophysiological states. This document details the biochemical properties of this compound, presents its quantitative data in structured tables, provides comprehensive experimental protocols for its use in research, and visualizes key signaling pathways and experimental workflows using Graphviz diagrams.
Introduction to the Endothelin System and this compound
The endothelin system is a critical regulator of vascular tone, cell proliferation, and hormone production. The key effector of this system is the potent vasoconstrictor peptide, endothelin-1 (B181129) (ET-1). The production of mature ET-1 is a two-step process initiated by the cleavage of preproendothelin-1 to the inactive precursor, big endothelin-1 (Big ET-1). The final and rate-limiting step is the conversion of Big ET-1 to the biologically active ET-1 by Endothelin-Converting Enzyme (ECE-1), a membrane-bound zinc metalloprotease.[1][2]
Given its pivotal role in ET-1 production, ECE-1 has emerged as a significant therapeutic target for a variety of cardiovascular diseases, including hypertension and heart failure.[3] this compound is a potent and selective aminophosphonate inhibitor of ECE-1.[4] It was developed to optimize the potency and selectivity of its predecessor, CGS 26303, which exhibited more potent inhibition of neutral endopeptidase 24.11 (NEP) than ECE-1.[5] this compound, in contrast, displays over 100-fold selectivity for ECE-1 over NEP, making it a valuable tool for specifically investigating the role of ECE-1 in the endothelin pathway.[6]
Quantitative Pharmacological Data
The inhibitory potency and selectivity of this compound have been characterized through in vitro enzyme inhibition assays. The following tables summarize the key quantitative data for this compound and its precursor, CGS 26303.
Table 1: In Vitro Inhibitory Activity of this compound and CGS 26303
| Compound | Target Enzyme | IC50 Value |
| This compound | Human ECE-1 | 22 nM[7] |
| Rat Kidney NEP | 2.3 µM[7] | |
| CGS 26303 | Human ECE-1 | 410 nM[7] |
| Neutral Endopeptidase 24.11 (NEP) | 1 nM[7] |
Table 2: In Vivo Efficacy of this compound
| Compound | Experimental Model | Dose | Effect |
| This compound | Anesthetized Rats | 10 mg/kg, i.v. | 84% inhibition of the pressor response to big ET-1[7] |
Signaling Pathways in the Endothelin System
The endothelin signaling pathway is initiated by the production of mature ET-1, which then binds to two main G protein-coupled receptors: Endothelin Receptor A (ETA) and Endothelin Receptor B (ETB). The activation of these receptors triggers a cascade of intracellular signaling events that mediate the physiological effects of ET-1.
References
- 1. benchchem.com [benchchem.com]
- 2. abcam.com [abcam.com]
- 3. What ECE inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]
- 5. Dual ECE/NEP inhibition on cardiac and neurohumoral function during the transition from hypertrophy to heart failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. assaygenie.com [assaygenie.com]
CGS35066: A Deep Dive into its Selectivity for ECE-1 Over NEP
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the selective inhibition of Endothelin-Converting Enzyme-1 (ECE-1) over Neprilysin (NEP) by the potent aminophosphonate inhibitor, CGS35066. A comprehensive analysis of its quantitative inhibitory activity, the experimental methodologies used for its determination, and the relevant signaling pathways are presented herein.
Executive Summary
This compound is a potent inhibitor of Endothelin-Converting Enzyme-1 (ECE-1), a key enzyme in the biosynthesis of the powerful vasoconstrictor endothelin-1.[1] While structurally related to Neprilysin (NEP), a neutral endopeptidase with a broad substrate profile, this compound exhibits a remarkable degree of selectivity for ECE-1. This selectivity is crucial for its potential as a targeted therapeutic agent, minimizing off-target effects that could arise from the inhibition of NEP's diverse physiological functions. This document provides a detailed overview of the quantitative data supporting this selectivity, the experimental methods used to establish it, and the cellular signaling contexts of both enzymes.
Quantitative Inhibitory Activity
The selectivity of this compound for ECE-1 over NEP is quantitatively demonstrated by its half-maximal inhibitory concentration (IC50) values against both enzymes. This compound inhibits human ECE-1 with an IC50 of 22 nM, whereas its inhibitory activity against rat kidney NEP is significantly weaker, with an IC50 of 2.3 µM.[1] This represents an approximate 105-fold selectivity for ECE-1.
| Enzyme | Inhibitor | IC50 | Selectivity (Fold) |
| Human Endothelin-Converting Enzyme-1 (ECE-1) | This compound | 22 nM | ~105x vs. NEP |
| Rat Kidney Neprilysin (NEP) | This compound | 2.3 µM |
Table 1: In vitro inhibitory activity of this compound against ECE-1 and NEP.[1]
This significant difference in potency underscores the targeted nature of this compound. The development of this compound was a strategic effort to optimize a preceding compound, CGS 26303, which was a more potent inhibitor of NEP (IC50 = 1 nM) than ECE-1 (IC50 = 410 nM).[2][3] The chemical modifications leading to this compound successfully inverted this selectivity profile.[2]
Experimental Protocols
The determination of the IC50 values for this compound against ECE-1 and NEP involves in vitro enzyme inhibition assays. While the seminal papers establishing these values do not provide exhaustive step-by-step protocols, the methodology can be reconstructed based on standard biochemical assays for these enzymes, often employing fluorometric detection.
ECE-1 Inhibition Assay (General Protocol)
This assay measures the ability of this compound to inhibit the cleavage of a specific fluorogenic substrate by recombinant human ECE-1.
Materials:
-
Recombinant Human ECE-1
-
ECE-1 specific fluorogenic substrate (e.g., a Methoxycoumarin (MCA)-based peptide)
-
This compound (at varying concentrations)
-
Assay Buffer (e.g., 100 mM HEPES, pH 6.8)
-
96-well microplate (black, for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Recombinant human ECE-1 is diluted to a working concentration in pre-warmed assay buffer.
-
Inhibitor Preparation: A serial dilution of this compound is prepared in the assay buffer.
-
Reaction Setup: In a 96-well microplate, the following are added to each well:
-
A fixed volume of the diluted ECE-1 enzyme.
-
A corresponding volume of the this compound dilution (or buffer for control wells).
-
-
Pre-incubation: The enzyme and inhibitor are pre-incubated for a defined period (e.g., 15-30 minutes) at 37°C to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the ECE-1 fluorogenic substrate to each well.
-
Kinetic Measurement: The fluorescence intensity is measured kinetically over time (e.g., every minute for 30-60 minutes) using a microplate reader with excitation and emission wavelengths appropriate for the specific fluorophore (e.g., Ex/Em = 320/420 nm for MCA).
-
Data Analysis: The rate of substrate cleavage is determined from the linear portion of the kinetic curve. The percentage of inhibition for each this compound concentration is calculated relative to the uninhibited control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
NEP Inhibition Assay (General Protocol)
This assay is similar in principle to the ECE-1 assay but utilizes a NEP-specific substrate and enzyme.
Materials:
-
Recombinant Rat Kidney Neprilysin (or human NEP)
-
NEP specific fluorogenic substrate (e.g., an Aminobenzoyl (Abz)-based peptide)
-
This compound (at varying concentrations)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl)
-
96-well microplate (black, for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Recombinant NEP is diluted to a working concentration in pre-warmed assay buffer.
-
Inhibitor Preparation: A serial dilution of this compound is prepared.
-
Reaction Setup: The assay is set up in a 96-well microplate with the NEP enzyme and varying concentrations of this compound.
-
Pre-incubation: The enzyme and inhibitor are pre-incubated at 37°C.
-
Reaction Initiation: The reaction is started by adding the NEP fluorogenic substrate.
-
Kinetic Measurement: Fluorescence is measured kinetically (e.g., Ex/Em = 330/430 nm for Abz).
-
Data Analysis: The IC50 value is calculated as described for the ECE-1 assay.
Signaling Pathways and Experimental Workflow
To visually represent the context of this compound's action and the methodology for determining its selectivity, the following diagrams are provided.
References
CGS35066: A Technical Guide for Cardiovascular Disease Modeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGS35066 is a potent and selective aminophosphonate inhibitor of endothelin-converting enzyme-1 (ECE-1).[1][2] ECE-1 is a key metalloprotease in the endothelin (ET) pathway, responsible for the conversion of the inactive precursor, big endothelin-1 (B181129) (big ET-1), into the highly potent vasoconstrictor and mitogen, endothelin-1 (ET-1).[1][2] By inhibiting ECE-1, this compound effectively reduces the production of ET-1, a peptide implicated in the pathophysiology of various cardiovascular diseases, including hypertension, heart failure, and atherosclerosis. This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols for its use in cardiovascular disease models, and its effects on key signaling pathways.
Mechanism of Action
This compound exerts its pharmacological effects through the specific inhibition of endothelin-converting enzyme-1. This inhibition prevents the proteolytic cleavage of big ET-1 to the biologically active ET-1. ET-1 mediates its effects by binding to two G protein-coupled receptors, the endothelin type A (ETA) and type B (ETB) receptors, which are expressed on various cardiovascular cell types, including vascular smooth muscle cells and cardiomyocytes. Activation of these receptors triggers a cascade of intracellular signaling pathways that lead to vasoconstriction, cellular proliferation, hypertrophy, and inflammation.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Enzyme Target | IC50 Value | Reference |
| Human ECE-1 | 22 ± 0.9 nM | [1] |
| Rat Kidney Neutral Endopeptidase 24.11 (NEP) | 2.3 ± 0.03 µM | [1] |
Table 1: In vitro inhibitory potency of this compound against human ECE-1 and rat NEP. The significantly lower IC50 for ECE-1 demonstrates its high selectivity.
In Vivo Efficacy of this compound in Conscious Rats
| This compound Dose (mg/kg, i.v.) | Inhibition of Big ET-1 Induced Pressor Response (30 min) | Inhibition of Big ET-1 Induced Pressor Response (120 min) | Reference |
| 0.3 | 61 ± 7% | 29 ± 7% | [1] |
| 1.0 | 78 ± 4% | 63 ± 5% | [1] |
| 3.0 | 93 ± 4% | 63 ± 5% | [1] |
| 10.0 | 98 ± 2% | 84 ± 10% | [1] |
Table 2: Dose-dependent inhibition of the pressor response to intravenous big ET-1 (0.3 nmol/kg) by this compound in conscious, catheterized rats. Data are presented as mean ± SEM.[1]
Experimental Protocols
In Vivo: Assessment of this compound Efficacy in Conscious Rats
This protocol is based on the methodology described by Trapani et al. (2000).[1]
1. Animal Preparation:
- Male Sprague-Dawley rats are used.
- Under anesthesia, catheters are implanted in the femoral artery for blood pressure measurement and the jugular vein for intravenous administration of compounds.
- The catheters are exteriorized at the back of the neck and protected by a tethering system.
- Animals are allowed to recover for 48-72 hours to ensure they are conscious and unrestrained during the experiment.
2. Drug Administration:
- This compound is dissolved in a suitable vehicle (e.g., saline).
- A baseline blood pressure reading is established.
- This compound or vehicle is administered intravenously at doses ranging from 0.3 to 10 mg/kg.[1]
- Thirty minutes and 120 minutes post-treatment, a bolus of big ET-1 (0.3 nmol/kg, i.v.) is administered to induce a pressor response.[1]
3. Data Acquisition and Analysis:
- Mean arterial pressure (MAP) is continuously monitored through the arterial catheter connected to a pressure transducer and a data acquisition system.
- The area under the curve (AUC) of the MAP response to big ET-1 is calculated.
- The percentage inhibition of the pressor response by this compound is determined by comparing the AUC in the treated group to the vehicle control group.
In Vitro: ECE-1 Inhibition Assay
This protocol is based on a fluorometric assay for ECE-1 activity.[3]
1. Reagents and Materials:
- Recombinant human ECE-1
- Fluorogenic ECE-1 substrate (e.g., a Methoxycoumarin (MCA)-based peptide)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- This compound
- 96-well black microplate
- Fluorescence microplate reader (Excitation/Emission = 320/420 nm)
2. Assay Procedure:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in assay buffer.
- In a 96-well plate, add recombinant ECE-1 to each well.
- Add the various concentrations of this compound or vehicle (control) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
- Initiate the enzymatic reaction by adding the fluorogenic ECE-1 substrate to all wells.
- Measure the fluorescence intensity kinetically over a period of time (e.g., 60 minutes) at 37°C.
3. Data Analysis:
- The rate of the enzymatic reaction is determined from the linear phase of the kinetic read.
- The percentage of inhibition for each this compound concentration is calculated relative to the vehicle control.
- The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Visualizations
This compound, by inhibiting ECE-1, prevents the formation of ET-1 and thus modulates the downstream signaling pathways activated by ET-1. The primary signaling cascade initiated by ET-1 binding to its receptors on cardiovascular cells involves Gq/11 protein activation, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. These events, in turn, activate several key signaling pathways implicated in cardiovascular disease, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways.
Endothelin-1 Signaling Pathway
Caption: this compound inhibits ECE-1, blocking ET-1 production and downstream signaling.
Experimental Workflow for In Vivo Studies
Caption: Workflow for assessing this compound's in vivo efficacy in conscious rats.
Downstream Signaling Cascades Modulated by ET-1
While direct studies on the effects of this compound on downstream signaling are limited, its mechanism of action strongly suggests a modulatory role on pathways activated by ET-1.
MAPK Pathway: The MAPK family, including ERK1/2, JNK, and p38, are key regulators of cell proliferation, hypertrophy, and apoptosis. ET-1 is a known activator of the MAPK cascade in cardiomyocytes and vascular smooth muscle cells. Inhibition of ET-1 production by this compound is therefore expected to attenuate MAPK activation in response to stimuli that promote big ET-1 release.
PI3K/Akt Pathway: The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and growth. ET-1 has been shown to activate this pathway in cardiomyocytes, contributing to hypertrophic responses. By reducing ET-1 levels, this compound may mitigate the pro-hypertrophic and pro-survival signals mediated by the PI3K/Akt pathway in the context of cardiovascular disease.
Caption: ET-1 activates MAPK and PI3K/Akt pathways, leading to cardiovascular remodeling.
Conclusion
This compound is a valuable pharmacological tool for the investigation of the endothelin system in cardiovascular disease models. Its high potency and selectivity for ECE-1 allow for the specific interrogation of the pathological roles of ET-1. The provided data and experimental protocols serve as a guide for researchers to effectively utilize this compound in their studies. Further research into the direct effects of this compound on downstream signaling pathways such as MAPK and PI3K/Akt will provide a more comprehensive understanding of its therapeutic potential in cardiovascular medicine.
References
- 1. Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of a potent and selective endothelin-converting enzyme inhibitor, CGS 35066 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. content.abcam.com [content.abcam.com]
Foundational Research on CGS35066 and its Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGS35066 is a potent and selective aminophosphonate inhibitor of endothelin-converting enzyme-1 (ECE-1), a key metalloprotease in the endothelin signaling pathway. This document provides a comprehensive overview of the foundational research on this compound, detailing its mechanism of action, target selectivity, and in vivo efficacy. It includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathway and a typical experimental workflow. This guide is intended to serve as a technical resource for researchers and professionals involved in drug discovery and development, particularly those focused on cardiovascular diseases and other conditions where the endothelin system plays a significant role.
Introduction to this compound
This compound is a non-peptidic, potent, and selective inhibitor of endothelin-converting enzyme-1 (ECE-1). ECE-1 is a zinc metalloprotease responsible for the proteolytic conversion of the inactive precursor, big endothelin-1 (B181129) (big ET-1), into the highly potent vasoconstrictor peptide, endothelin-1 (ET-1).[1][2] By inhibiting ECE-1, this compound effectively blocks the production of mature ET-1, thereby mitigating its physiological effects, which include vasoconstriction and cell proliferation. The selectivity of this compound for ECE-1 over other related enzymes, such as neutral endopeptidase 24.11 (NEP), makes it a valuable tool for studying the specific roles of ECE-1 in health and disease.[3][4]
Mechanism of Action and Target Profile
The primary mechanism of action of this compound is the direct inhibition of ECE-1. As an aminophosphonate-containing compound, it is designed to interact with the active site of the zinc metalloprotease, preventing it from binding and cleaving its substrate, big ET-1.
Target Selectivity
This compound exhibits a high degree of selectivity for ECE-1 over other metalloproteases, most notably neutral endopeptidase 24.11 (NEP), also known as neprilysin. This selectivity is crucial as NEP is involved in the degradation of various other vasoactive peptides, and its inhibition can lead to off-target effects.
Quantitative Data
The following table summarizes the key quantitative data reported for this compound in foundational studies.
| Parameter | Target | Species | Value | Reference |
| IC50 | Endothelin-Converting Enzyme-1 (ECE-1) | Human | 22 nM | [3][4] |
| IC50 | Neutral Endopeptidase 24.11 (NEP) | Rat (kidney) | 2.3 µM | [3][4] |
| In Vivo Efficacy | Inhibition of big ET-1-induced pressor response | Conscious Rats | 61 ± 7% at 0.3 mg/kg, i.v. (30 min) | [2] |
| 78 ± 4% at 1.0 mg/kg, i.v. (30 min) | [2] | |||
| 93 ± 4% at 3.0 mg/kg, i.v. (30 min) | [2] | |||
| 98 ± 2% at 10.0 mg/kg, i.v. (30 min) | [2] | |||
| 84% at 10 mg/kg, i.v. (90 min) | [4] |
Signaling Pathway
This compound intervenes in the endothelin signaling pathway at a critical activation step. The following diagram illustrates this pathway and the point of inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the foundational research of this compound.
In Vitro ECE-1 Inhibition Assay (Fluorometric Method)
This protocol describes a common method for determining the inhibitory activity of compounds against ECE-1.[5]
Objective: To determine the IC50 value of this compound for human ECE-1.
Materials:
-
Recombinant human ECE-1
-
Fluorogenic ECE-1 substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in the assay buffer to create a range of concentrations.
-
In a 96-well microplate, add the following to each well:
-
A volume of the diluted this compound or vehicle control.
-
A volume of the recombinant human ECE-1 solution.
-
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a volume of the fluorogenic ECE-1 substrate to each well.
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader with excitation and emission wavelengths appropriate for the substrate (e.g., 328 nm excitation and 393 nm emission).
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Inhibition of Big ET-1-Induced Pressor Response in Conscious Rats
This protocol outlines the in vivo experiment to assess the efficacy of this compound in a conscious rat model.[2]
Objective: To evaluate the ability of this compound to block the hypertensive effects of exogenously administered big ET-1.
Materials:
-
Male Wistar rats
-
This compound
-
Big Endothelin-1 (human)
-
Vehicle (e.g., saline)
-
Anesthetic (for catheter implantation)
-
Catheters for intravenous administration and blood pressure monitoring
-
Pressure transducer and data acquisition system
Procedure:
-
Animal Preparation: Surgically implant catheters into the femoral artery (for blood pressure measurement) and femoral vein (for drug administration) of the rats under anesthesia. Allow the animals to recover for at least 24 hours.
-
Baseline Measurement: On the day of the experiment, connect the arterial catheter to a pressure transducer to record baseline mean arterial pressure (MAP).
-
Drug Administration: Administer a single intravenous (i.v.) bolus of this compound at various doses (e.g., 0.3, 1.0, 3.0, 10.0 mg/kg) or vehicle to different groups of conscious, unrestrained rats.
-
Big ET-1 Challenge: At specific time points after this compound or vehicle administration (e.g., 30 and 120 minutes), administer an i.v. bolus of big ET-1 (e.g., 0.3 nmol/kg).
-
Data Recording: Continuously monitor and record the MAP for a set period after the big ET-1 challenge.
-
Data Analysis: Calculate the area under the curve (AUC) of the pressor response to big ET-1 for each animal. Determine the percentage inhibition of the pressor response in the this compound-treated groups compared to the vehicle-treated group.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo efficacy study of an ECE-1 inhibitor.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of ECE-1. The foundational research has established its clear mechanism of action and demonstrated its efficacy in both in vitro and in vivo models. The quantitative data on its inhibitory potency and selectivity, along with the detailed experimental protocols, provide a solid basis for its use as a pharmacological tool to investigate the roles of ECE-1. The signaling pathway and experimental workflow diagrams presented in this guide offer a visual summary of the key concepts related to the study of this compound. This technical guide serves as a valuable resource for researchers aiming to build upon this foundational knowledge in the development of novel therapeutics targeting the endothelin system.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Soluble and Catalytically Active Endothelin Converting Enzyme-1 is Present in Cerebrospinal Fluid of Subarachnoid Hemorrhage Patients - PMC [pmc.ncbi.nlm.nih.gov]
CGS35066: A Technical Guide for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. A central focus of AD research is understanding the mechanisms that regulate Aβ levels. Endothelin-converting enzyme-1 (ECE-1), a membrane-bound zinc metalloproteinase, has emerged as a protein of interest in this context. CGS35066 is a potent and selective inhibitor of ECE-1, making it a valuable chemical tool to probe the function of this enzyme in both physiological and pathological states, including its role in Aβ metabolism. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application as a research tool in the field of Alzheimer's disease.
Core Mechanism of Action
This compound is an aminophosphonate-based inhibitor that demonstrates high potency and selectivity for endothelin-converting enzyme-1 (ECE-1).[1][2] ECE-1 is known to cleave big endothelin to the potent vasoconstrictor endothelin-1.[3] However, research has also implicated ECE-1 in the degradation of amyloid-beta peptides.[4][5]
The primary mechanism of this compound in the context of Alzheimer's research revolves around its inhibition of ECE-1's enzymatic activity. The prevailing hypothesis is that by inhibiting ECE-1, the degradation of Aβ is reduced, leading to an increase in its concentration. This is supported by in vivo studies where mice deficient in ECE-1 and the related ECE-2 show significant increases in both Aβ40 and Aβ42 levels in the brain.[4] This suggests a physiological role for ECEs in limiting Aβ accumulation.[4]
However, there is conflicting evidence regarding the specific Aβ isoforms degraded by ECE-1. One study suggests that ECE-1 is a major enzyme responsible for the degradation of Aβ34, a less common isoform, and not Aβ40 or Aβ42.[6] This discrepancy highlights the need for further research to fully elucidate the substrate specificity of ECE-1 in the context of Alzheimer's disease pathology.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound has been characterized in vitro, providing key quantitative data for its use in experimental settings.
| Target Enzyme | Species | IC50 Value | Reference |
| Endothelin-Converting Enzyme-1 (ECE-1) | Human | 22 nM | [1][2][7] |
| Neutral Endopeptidase 24.11 (NEP) | Rat Kidney | 2.3 µM | [1][2][7] |
Table 1: In Vitro Inhibitory Activity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its primary target, ECE-1, and a related metalloprotease, NEP. The data demonstrates the high selectivity of this compound for ECE-1.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the use of this compound in Alzheimer's disease research.
In Vitro ECE-1 Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of this compound against ECE-1 in a cell-free system.
Materials:
-
Recombinant human ECE-1
-
Fluorogenic ECE-1 substrate (e.g., a quenched fluorescent peptide)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplate
-
Fluorimeter
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer to create a range of inhibitor concentrations.
-
In a 96-well plate, add the recombinant human ECE-1 enzyme to each well.
-
Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the fluorogenic ECE-1 substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorimeter. The rate of increase is proportional to the enzyme activity.
-
Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cellular Assay for Aβ Levels in Neuronal Cell Lines
This protocol describes a method to assess the effect of this compound on the levels of secreted Aβ from a neuronal cell line, such as the human neuroblastoma cell line SH-SY5Y.
Materials:
-
SH-SY5Y cells (or other suitable neuronal cell line)
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements
-
This compound
-
Cell lysis buffer
-
ELISA kit for human Aβ40 and Aβ42
-
Protein assay kit (e.g., BCA)
Procedure:
-
Plate SH-SY5Y cells in multi-well plates and culture until they reach a desired confluency (e.g., 70-80%).
-
Prepare different concentrations of this compound in fresh cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock solution).
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
Collect the conditioned medium from each well.
-
Lyse the cells in each well using a suitable lysis buffer and collect the cell lysates.
-
Measure the total protein concentration in the cell lysates using a protein assay kit to normalize for cell number.
-
Quantify the levels of Aβ40 and Aβ42 in the conditioned medium using a specific ELISA kit according to the manufacturer's instructions.
-
Analyze the data by plotting the Aβ concentrations against the this compound concentrations to determine the dose-response effect.
Signaling Pathways and Experimental Workflows
The inhibition of ECE-1 by this compound can be used to investigate its role in the broader context of neuronal signaling and APP processing.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review of the Recent Advances in Alzheimer’s Disease Research and the Utilization of Network Biology Approaches for Prioritizing Diagnostics and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelin-converting enzyme-2 is increased in Alzheimer's disease and up-regulated by Abeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alzheimer's disease beta-amyloid peptide is increased in mice deficient in endothelin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amyloid beta: structure, biology and structure-based therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Memory Impairment in Estrogen Receptor α Knockout Mice Through Accumulation of Amyloid-β Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for C_GS35066 In Vivo_ Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the experimental use of CGS35066, a potent and selective inhibitor of endothelin-converting enzyme-1 (ECE-1), for in vivo research. This compound is a valuable tool for investigating the physiological and pathological roles of the endothelin system. This document outlines detailed protocols for two key in vivo models: the inhibition of big endothelin-1 (B181129) (big ET-1)-induced pressor response in conscious rats and the attenuation of cerebral vasospasm in a rabbit subarachnoid hemorrhage model. Additionally, it includes a summary of quantitative data from relevant studies and a depiction of the ECE-1 signaling pathway.
Introduction
This compound is an aminophosphonate-based inhibitor with high affinity and selectivity for endothelin-converting enzyme-1 (ECE-1).[1] ECE-1 is a key metalloprotease responsible for the conversion of the inactive precursor, big endothelin-1 (big ET-1), into the potent vasoconstrictor, endothelin-1 (ET-1).[2] With an IC50 of 22 nM for human ECE-1, this compound is significantly more selective for ECE-1 over neutral endopeptidase 24.11 (NEP), for which it has an IC50 of 2.3 µM.[2][3] This selectivity makes this compound an excellent pharmacological tool for elucidating the specific functions of ECE-1 in various physiological and pathophysiological processes, including cardiovascular regulation and cerebral vasospasm.[2] An orally active prodrug, CGS 35339, has also been developed.[2]
Data Presentation
In Vitro Inhibitory Activity of this compound
| Enzyme Target | IC50 | Source Organism | Reference |
| Endothelin-Converting Enzyme-1 (ECE-1) | 22 ± 0.9 nM | Human | [3] |
| Neutral Endopeptidase 24.11 (NEP) | 2.3 ± 0.03 µM | Rat Kidney | [3] |
In Vivo Efficacy of this compound in Conscious Rats (Inhibition of Big ET-1 Induced Pressor Response)
| This compound Dose (mg/kg, i.v.) | Inhibition at 30 min (%) | Inhibition at 120 min (%) | Reference |
| 0.3 | 61 ± 7 | 29 ± 7 | [3] |
| 1.0 | 78 ± 4 | 63 ± 5 | [3] |
| 3.0 | 93 ± 4 | 63 ± 5 | [3] |
| 10.0 | 98 ± 2 | 84 ± 10 | [3] |
Big ET-1 was administered at a dose of 0.3 nmol/kg, i.v.[3]
In Vivo Efficacy of this compound in a Rabbit Cerebral Vasospasm Model
| Animal Model | This compound Dose (mg/kg, i.v.) | Outcome | Reference |
| New Zealand White Rabbits with Subarachnoid Hemorrhage | 1 | Significantly attenuated basilar arterial narrowing |
Experimental Protocols
Protocol 1: Inhibition of Big Endothelin-1-Induced Pressor Response in Conscious Rats
This protocol details the procedure for evaluating the efficacy of this compound in inhibiting the hypertensive effects of big ET-1 in conscious, freely moving rats.
1. Animal Preparation and Catheter Implantation:
-
Animals: Male Sprague-Dawley rats are commonly used.
-
Surgical Procedure:
-
Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgically implant catheters into the femoral artery for blood pressure monitoring and the jugular vein for intravenous administration of compounds.[4][5]
-
Exteriorize the catheters at the dorsal neck region.
-
Allow the animals to recover from surgery for at least 7-10 days to ensure they are fully conscious and acclimated.[1] During this period, house the animals individually.[1]
-
2. Preparation of this compound and Big ET-1:
-
This compound Formulation: For intravenous administration, this compound can be dissolved in a suitable vehicle. A suggested formulation involves dissolving the compound in DMSO to create a stock solution, which is then diluted with 20% Captisol in normal saline. The final pH of the formulation should be between 5 and 9.
-
Big ET-1 Solution: Dissolve big endothelin-1 (rat) in sterile saline to the desired concentration.
3. Experimental Procedure:
-
Acclimatization: On the day of the experiment, place the rats in their experimental cages and allow them to acclimate for at least 60 minutes.
-
Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate.
-
This compound Administration: Administer this compound or vehicle intravenously at the desired doses (e.g., 0.3, 1.0, 3.0, 10.0 mg/kg).
-
Big ET-1 Challenge: At specific time points after this compound administration (e.g., 30 and 120 minutes), administer a bolus of big ET-1 (0.3 nmol/kg, i.v.).[3]
-
Data Acquisition: Continuously monitor and record MAP and heart rate. The pressor response is typically quantified as the area under the curve of the change in MAP over time.[3]
4. Data Analysis:
-
Calculate the percentage inhibition of the big ET-1-induced pressor response for each dose of this compound compared to the vehicle control group.
-
Statistical analysis can be performed using appropriate methods, such as ANOVA followed by post-hoc tests.
Protocol 2: Attenuation of Cerebral Vasospasm in a Rabbit Subarachnoid Hemorrhage Model
This protocol describes the induction of cerebral vasospasm via subarachnoid hemorrhage (SAH) in rabbits and the evaluation of this compound's ability to mitigate this condition.
1. Animal Preparation:
-
Animals: New Zealand White rabbits are a suitable model.
-
Anesthesia: Anesthetize the rabbits for all surgical procedures.
2. Induction of Subarachnoid Hemorrhage (SAH):
-
Surgical Approach:
-
Confirmation of SAH: The presence of significant subarachnoid blood clots should be confirmed upon post-mortem examination.[6]
3. This compound Administration:
-
Formulation: Prepare this compound for intravenous injection as described in Protocol 1.
-
Dosing Regimen:
-
Prevention Protocol: Administer this compound (e.g., 1 mg/kg, i.v.) starting 1 hour after SAH induction, followed by twice-daily injections.
-
Reversal Protocol: Initiate this compound treatment (e.g., 1 mg/kg, i.v.) 24 hours after SAH induction, followed by twice-daily injections.
-
4. Quantification of Cerebral Vasospasm:
-
Imaging: Use techniques such as magnetic resonance angiography (MRA) or videomicroscopy to visualize and measure the diameter of cerebral arteries (e.g., the basilar artery) at baseline and various time points after SAH.[6][7][8]
-
Histological Analysis: At the end of the study, sacrifice the animals and perform histological analysis of the cerebral arteries to measure vessel diameter and assess morphological changes.[7][8]
5. Data Analysis:
-
Compare the arterial diameters between the vehicle-treated SAH group, the this compound-treated SAH group, and a sham-operated control group.
-
Use appropriate statistical methods to determine the significance of any observed differences.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits ECE-1, blocking the conversion of Big ET-1 to active ET-1.
Caption: Workflow for assessing this compound's effect on Big ET-1-induced hypertension.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. Design and synthesis of a potent and selective endothelin-converting enzyme inhibitor, CGS 35066 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Femoral Arterial and Venous Catheterization for Blood Sampling, Drug Administration and Conscious Blood Pressure and Heart Rate Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A microsurgical technique for catheter insertion in the rat femoral artery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new model of subarachnoid hemorrhage in experimental animals with the purpose to examine cerebral vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An experimental rabbit model of symptomatic cerebral vasospasm with in vivo neuroimaging assessment and ex vivo histological validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An experimental rabbit model of symptomatic cerebral vasospasm with in vivo neuroimaging assessment and ex vivo histological validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CGS35066 in Cultured Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGS35066 is a potent and selective inhibitor of Endothelin-Converting Enzyme-1 (ECE-1), a key enzyme in the endothelin pathway.[1] ECE-1 is responsible for the proteolytic conversion of the inactive precursor, big endothelin-1 (B181129) (big ET-1), into the highly potent vasoconstrictor and mitogen, endothelin-1 (ET-1).[2][3] ET-1 plays a crucial role in vascular homeostasis and has been implicated in various cardiovascular diseases. In endothelial cells, the interplay of the endothelin system is complex, involving autocrine and paracrine signaling. These application notes provide a comprehensive guide for utilizing this compound to study the effects of ECE-1 inhibition on cultured endothelial cells.
Mechanism of Action
This compound is an aminophosphonate-based inhibitor that specifically targets ECE-1. By blocking the activity of this enzyme, this compound prevents the production of mature ET-1 from its precursor, big ET-1. This leads to a reduction in the local concentration of ET-1, thereby attenuating its downstream effects on endothelial cells and surrounding vascular smooth muscle cells. The primary mechanism of action is the competitive inhibition of the ECE-1 active site.
The signaling cascade initiated by ET-1 in endothelial cells is multifaceted. ET-1 binds to two G protein-coupled receptors: Endothelin Receptor A (ETA) and Endothelin Receptor B (ETB).[2][3][4] While ETA is predominantly found on vascular smooth muscle cells and mediates vasoconstriction and proliferation, ETB receptors are present on endothelial cells themselves.[3][5] Activation of endothelial ETB receptors can lead to the release of vasodilators such as nitric oxide (NO) and prostacyclin. However, ET-1 has also been shown to promote endothelial cell proliferation, migration, and invasion, effects that are primarily mediated through the ETB receptor.[6][7][8] Therefore, inhibition of ET-1 production by this compound is expected to modulate these cellular processes.
A notable aspect of the endothelin system in endothelial cells is the potential for a negative feedback loop. Studies have shown that treatment of cultured rat pulmonary endothelial cells with ET-1 can lead to a decrease in ECE-1 mRNA and protein expression, an effect mediated by the ETB receptor.[9] This suggests that high levels of ET-1 may downregulate its own production. Consequently, inhibiting ET-1 production with this compound could potentially lead to an upregulation of ECE-1 expression over time, a factor to consider in long-term experiments.
Figure 1: Simplified signaling pathway of this compound action.
Data Presentation
The following tables summarize the expected effects of this compound on cultured endothelial cells based on the known functions of ET-1 and the effects of ETB receptor antagonists. The quantitative data are derived from studies on ET-1 and its antagonists and represent the anticipated outcomes of ECE-1 inhibition by this compound.
Table 1: Inhibitory Concentrations of this compound
| Target Enzyme | Species | IC50 | Reference |
| Endothelin-Converting Enzyme-1 (ECE-1) | Human | 22 ± 0.9 nM | [1] |
| Neutral Endopeptidase 24.11 (NEP) | Rat Kidney | 2.3 ± 0.03 µM | [1] |
Table 2: Expected Effects of this compound on Endothelial Cell Function (based on ET-1 inhibition)
| Parameter | Cell Type | Expected Effect of this compound | Rationale (based on ET-1 effect) | Reference |
| Proliferation | HUVEC | Decrease | ET-1 (1 nM) promotes proliferation, which is prevented by an ETB receptor antagonist.[6] | [6][7][8] |
| Migration | HUVEC | Decrease | ET-1 (10 nM) induces a ~50% increase in migration, blocked by an ETB antagonist.[7] | [7] |
| Invasion | HUVEC | Decrease | ET-1 (100 nM) causes a ~50% increase in invasion through Matrigel, blocked by an ETB antagonist.[7] | [7] |
| Tube Formation | HUVEC | Decrease | ET-1 enhances differentiation into cord-like structures on Matrigel.[8] | [8] |
| Reactive Oxygen Species (ROS) Generation | HUVEC | Decrease | ET-1 enhances ROS generation, which is prevented by an ETB receptor antagonist.[6] | [6] |
| ECE-1 Expression | Rat Pulmonary Endothelial Cells | Potential Increase (long-term) | ET-1 downregulates ECE-1 expression via the ETB receptor.[9] | [9] |
Experimental Protocols
The following protocols are provided as a guide for using this compound in cultured endothelial cells. Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and suitable model.[10][11][12]
Protocol 1: General Culture of Human Umbilical Vein Endothelial Cells (HUVECs)
This protocol outlines the standard procedure for culturing HUVECs, which can then be used for subsequent experiments with this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
0.05% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Gelatin-coated culture flasks or plates
-
Sterile cell culture consumables (pipettes, tubes, etc.)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Coating Cultureware: Pre-coat culture flasks or plates with a 0.1% gelatin solution for at least 30 minutes at 37°C. Aspirate the gelatin solution before seeding the cells.
-
Thawing Cells: Rapidly thaw a cryopreserved vial of HUVECs in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed Endothelial Cell Growth Medium.
-
Cell Seeding: Centrifuge the cells at 200 x g for 5 minutes. Resuspend the cell pellet in fresh growth medium and seed onto the gelatin-coated cultureware at a recommended density (e.g., 2,500-5,000 cells/cm²).
-
Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS and detach using 0.05% Trypsin-EDTA. Neutralize the trypsin with growth medium, centrifuge, and re-seed at the desired split ratio (typically 1:2 to 1:4).
Protocol 2: Endothelial Cell Proliferation Assay (MTS/MTT Assay)
This assay is used to assess the effect of this compound on the proliferation of endothelial cells.
Materials:
-
HUVECs cultured in 96-well gelatin-coated plates
-
Endothelial Cell Basal Medium (EBM) with reduced serum (e.g., 1-2% FBS)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Big Endothelin-1 (optional, to stimulate ET-1 production)
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well gelatin-coated plate at a density of 2,000-5,000 cells per well in complete growth medium. Allow cells to adhere overnight.
-
Serum Starvation: Replace the growth medium with basal medium containing reduced serum and incubate for 4-6 hours to synchronize the cells.
-
Treatment: Prepare serial dilutions of this compound in the reduced-serum medium. If investigating the inhibition of stimulated ET-1 production, big ET-1 can be added to the medium. Add the treatment solutions to the respective wells. Include appropriate controls (vehicle control, untreated control).
-
Incubation: Incubate the plate for 24-72 hours at 37°C.
-
Colorimetric Measurement: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 for the anti-proliferative effect.
Protocol 3: Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay evaluates the effect of this compound on the migratory capacity of endothelial cells.
Materials:
-
HUVECs
-
Boyden chamber apparatus with porous inserts (e.g., 8 µm pore size)
-
Fibronectin-coated inserts
-
Endothelial Cell Basal Medium (EBM) with reduced serum
-
This compound
-
Big Endothelin-1 (as a chemoattractant precursor)
-
Calcein-AM or DAPI stain
Procedure:
-
Insert Coating: Coat the underside of the Boyden chamber inserts with fibronectin (10 µg/mL) and allow to dry.
-
Cell Preparation: Harvest HUVECs and resuspend them in serum-free EBM.
-
Assay Setup: Add EBM containing big ET-1 (as a chemoattractant precursor) and different concentrations of this compound to the lower chamber. Place the fibronectin-coated inserts into the wells.
-
Cell Seeding: Seed the HUVEC suspension into the upper chamber of the inserts.
-
Incubation: Incubate for 4-6 hours at 37°C to allow for cell migration.
-
Cell Staining and Visualization: Remove non-migrated cells from the upper surface of the insert with a cotton swab. Fix and stain the migrated cells on the lower surface with Calcein-AM or DAPI.
-
Quantification: Count the number of migrated cells in several random fields of view under a fluorescence microscope.
Figure 2: Workflow for endothelial cell proliferation assay.
Conclusion
This compound is a valuable tool for investigating the role of the ECE-1/ET-1 axis in endothelial cell biology. By inhibiting the production of ET-1, researchers can dissect its contribution to various cellular processes such as proliferation, migration, and angiogenesis. The provided protocols offer a starting point for designing and conducting experiments to elucidate the specific effects of ECE-1 inhibition in cultured endothelial cells. Careful consideration of experimental design, including appropriate controls and treatment durations, will be crucial for obtaining robust and meaningful data.
References
- 1. Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. researchgate.net [researchgate.net]
- 6. Endothelin-1 enhances oxidative stress, cell proliferation and reduces apoptosis in human umbilical vein endothelial cells: role of ETB receptor, NADPH oxidase and caveolin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelin-1 Induces an Angiogenic Phenotype in Cultured Endothelial Cells and Stimulates Neovascularization In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endothelin-1 induces an angiogenic phenotype in cultured endothelial cells and stimulates neovascularization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Culture of human endothelial cells from umbilical veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biocat.com [biocat.com]
Application Notes and Protocols for CGS35066 in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of CGS35066, a potent and selective inhibitor of Endothelin-Converting Enzyme-1 (ECE-1), in rat models. This document includes recommended intravenous dosage information based on published literature, detailed experimental protocols for administration and physiological monitoring, and an overview of the relevant signaling pathway. Due to the limited availability of public data, researchers are strongly advised to conduct independent dose-ranging and toxicology studies to determine the optimal and safe dosage for their specific experimental setup.
Introduction to this compound
This compound is a selective aminophosphonate inhibitor of ECE-1.[1][2] ECE-1 is a key enzyme in the endothelin signaling pathway, responsible for the conversion of the inactive precursor Big Endothelin-1 (B181129) (Big ET-1) into the potent vasoconstrictor Endothelin-1 (ET-1). By inhibiting this conversion, this compound can effectively block the physiological effects of ET-1, making it a valuable tool for studying the role of the endothelin system in various pathological conditions, particularly those involving vasoconstriction and hypertension.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from in vivo and in vitro studies.
Table 1: In Vivo Efficacy of Intravenous this compound in Conscious Rats [3][4]
| Dosage (mg/kg, i.v.) | Inhibition of Big ET-1 Induced Pressor Response (at 30 min) | Inhibition of Big ET-1 Induced Pressor Response (at 120 min) |
| 0.3 | 61 ± 7% | 29 ± 7% |
| 1.0 | 78 ± 4% | 63 ± 5% |
| 3.0 | 93 ± 4% | 63 ± 5% |
| 10.0 | 98 ± 2% | 84 ± 10% |
Table 2: In Vitro Inhibitory Activity of this compound [3][4]
| Enzyme | IC50 |
| Human ECE-1 | 22 ± 0.9 nM |
| Rat Kidney Neutral Endopeptidase 24.11 (NEP) | 2.3 ± 0.03 µM |
Table 3: Toxicological Data for this compound in Rat Models
| Parameter | Value |
| LD50 (Lethal Dose, 50%) | Data not publicly available |
| NOAEL (No-Observed-Adverse-Effect Level) | Data not publicly available |
Disclaimer: Extensive searches of public literature and safety databases did not yield specific LD50 or NOAEL values for this compound in rat models. Researchers must conduct their own acute and chronic toxicity studies to establish a safe dose range for their intended application.
Signaling Pathway
This compound targets the Endothelin-Converting Enzyme-1 (ECE-1), a critical component of the endothelin signaling pathway. The diagram below illustrates the mechanism of action.
Experimental Protocols
Preparation of this compound for Intravenous Administration
Materials:
-
This compound powder
-
1N Sodium Hydroxide (NaOH) solution
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
pH meter
Protocol:
-
Weigh the desired amount of this compound powder.
-
Dissolve the this compound powder in a minimal amount of 1N NaOH to create a stock solution. A 100 mM stock solution can be prepared by dissolving 34.92 mg of this compound in 1 mL of 1N NaOH.[1]
-
Vortex thoroughly to ensure complete dissolution.
-
Further dilute the stock solution with sterile saline to the desired final concentration for injection.
-
Adjust the pH of the final solution to approximately 7.4 using sterile HCl or NaOH if necessary.
-
Filter the final solution through a 0.22 µm sterile filter before administration.
-
Prepare fresh on the day of the experiment.
Intravenous Administration to Rats
Materials:
-
Conscious, catheterized Sprague-Dawley rats (or other appropriate strain)
-
Prepared this compound solution
-
Sterile syringes and needles
-
Animal scale
Protocol:
-
Weigh the rat to accurately calculate the injection volume.
-
Gently restrain the rat to access the catheterized vein (e.g., jugular or femoral vein).
-
Slowly inject the calculated volume of the this compound solution intravenously.
-
The vehicle control group should receive an equivalent volume of the vehicle solution (saline with a corresponding minimal amount of NaOH, pH adjusted).
-
Monitor the animal for any immediate adverse reactions.
Measurement of Mean Arterial Pressure (MAP)
Materials:
-
Anesthetized or conscious, catheterized rats
-
Pressure transducer
-
Data acquisition system
-
Heparinized saline
Protocol:
-
For anesthetized rats, induce anesthesia using an appropriate agent (e.g., urethane, ketamine/xylazine, or pentobarbital (B6593769) sodium).[5]
-
For conscious rats, ensure they are accustomed to the experimental setup to minimize stress-induced blood pressure changes.
-
Cannulate the carotid or femoral artery and connect the catheter to a pressure transducer filled with heparinized saline.
-
Allow the animal to stabilize and record a baseline Mean Arterial Pressure (MAP) for at least 30 minutes.
-
Administer Big Endothelin-1 (e.g., 0.3 nmol/kg, i.v.) to induce a pressor response and establish a baseline response before drug administration.[3]
-
Administer the prepared this compound solution or vehicle intravenously as described in Protocol 4.2.
-
At specified time points post-CGS35066 administration (e.g., 30 and 120 minutes), re-administer Big Endothelin-1 and record the pressor response.[3]
-
Calculate the inhibition of the pressor response as a percentage of the baseline response.
Experimental Workflow and Logical Relationships
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound in a rat model of Big ET-1 induced hypertension.
Safety and Handling
As with any research chemical, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work in a well-ventilated area. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Material Safety Data Sheet (MSDS) from the supplier for detailed safety information. As the toxicological properties of this compound have not been extensively documented, it should be handled with care, and exposure should be minimized.
Conclusion
This compound is a valuable research tool for investigating the endothelin system in rat models. The provided protocols and data offer a starting point for in vivo studies. However, the lack of publicly available toxicology data necessitates that researchers conduct their own thorough safety and dose-finding studies to ensure the welfare of the animals and the validity of their experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. :: Environmental Analysis Health and Toxicology [eaht.org]
- 3. The processing pathway of endothelin-1 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conversion of big-endothelin-1 elicits an endothelin ETA receptor-mediated response in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
CGS35066 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGS35066 is a potent and selective aminophosphonate inhibitor of Endothelin-Converting Enzyme-1 (ECE-1).[1][2] ECE-1 is a key metalloprotease in the endothelin signaling pathway, responsible for the conversion of inactive big endothelin-1 (B181129) (big ET-1) to the potent vasoconstrictor endothelin-1 (ET-1).[3][4] Due to its role in ET-1 production, ECE-1 is a therapeutic target for various cardiovascular and inflammatory diseases. This compound exhibits high selectivity for ECE-1 over neutral endopeptidase 24.11 (NEP).[4][5][6][7] These application notes provide detailed information on the solubility of this compound and protocols for its preparation in experimental settings.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 349.28 g/mol | [7] |
| Formula | C₁₆H₁₆NO₆P | [7] |
| CAS Number | 261619-50-5 | [7] |
| Purity | ≥98% (HPLC) | [3][7] |
| Storage | Desiccate at room temperature. | [3][7] |
In Vitro Activity
This compound demonstrates potent inhibition of ECE-1 activity in vitro.
| Target | IC₅₀ | Species | Reference |
| Endothelin-Converting Enzyme-1 (ECE-1) | 22 nM | Human | [5][6] |
| Neutral Endopeptidase 24.11 (NEP) | 2.3 µM | Rat Kidney | [5][6] |
Solubility Data
The solubility of this compound has been determined in a limited number of solvents. Further testing in other common laboratory solvents may be required depending on the specific experimental needs.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| 1 eq. NaOH | 34.92 | 100 | [7] |
Experimental Protocols
Preparation of Stock Solutions
The following protocol describes the preparation of a 100 mM stock solution of this compound in 1 eq. NaOH.
Materials:
-
This compound powder
-
1 N NaOH solution
-
Sterile, nuclease-free water
-
Sterile conical tubes or vials
Protocol:
-
Weigh the desired amount of this compound powder.
-
For every 34.92 mg of this compound, add 1 mL of 1 N NaOH to achieve a final concentration of 100 mM.
-
Vortex briefly to dissolve the powder completely.
-
If necessary, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage. One vendor suggests that in solution, this compound should be used within one month to prevent loss of potency.
Table for Preparing Various Concentrations of this compound Stock Solution in 1 eq. NaOH: (Based on a molecular weight of 349.28 g/mol )
| Desired Concentration (mM) | Mass for 1 mL (mg) | Mass for 5 mL (mg) | Mass for 10 mL (mg) |
| 1 | 0.35 | 1.75 | 3.49 |
| 5 | 1.75 | 8.73 | 17.46 |
| 10 | 3.49 | 17.46 | 34.93 |
| 50 | 17.46 | 87.32 | 174.64 |
In Vitro Experiment Protocol (General Guidance)
For cell-based assays, it is crucial to minimize the final concentration of NaOH in the culture medium to avoid pH shifts and cytotoxicity.
Protocol:
-
Thaw the 100 mM this compound stock solution in 1 eq. NaOH.
-
Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.
-
Crucial Step: It is highly recommended to perform a pilot experiment to determine the maximum tolerable concentration of the NaOH vehicle in your specific cell line. This can be done by preparing a vehicle control series (1 eq. NaOH diluted in culture medium to the same extent as the this compound dilutions) and assessing cell viability.
-
Add the diluted this compound or vehicle control to the cell cultures and incubate for the desired period.
In Vivo Experiment Protocol (General Guidance for Rats)
This compound has been shown to be effective in vivo in rats when administered intravenously.[5] While the exact vehicle used in the published studies is not specified, a common approach for in vivo formulation of compounds with limited aqueous solubility is to use a co-solvent system.
Recommended Doses in Rats (Intravenous):
-
0.3, 1.0, 3.0, and 10.0 mg/kg.[5]
Protocol:
-
Prepare the this compound solution for injection. Given its solubility in NaOH, a possible approach is to dissolve the compound in a minimal amount of 1 eq. NaOH and then dilute it with a pharmaceutically acceptable vehicle such as saline or PBS, adjusting the pH to physiological levels (pH 7.2-7.4) with HCl.
-
Crucial Step: The final formulation should be sterile and clear of any precipitates. It is essential to perform a small-scale formulation test to ensure the compound remains in solution at the desired concentration and physiological pH.
-
Administer the prepared solution to the animals via intravenous injection at the desired dose.
-
A vehicle control group receiving the same formulation without this compound should be included in the experimental design.
Signaling Pathway
This compound inhibits Endothelin-Converting Enzyme-1 (ECE-1), which plays a crucial role in the endothelin signaling pathway.
Caption: Endothelin-1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram illustrates the general workflow for preparing a this compound stock solution.
Caption: Workflow for preparing a this compound stock solution.
References
- 1. bio-techne.com [bio-techne.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ahajournals.org [ahajournals.org]
- 4. journals.biologists.com [journals.biologists.com]
- 5. CGS 35066 | Other Proteases | Tocris Bioscience [tocris.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Redirecting [linkinghub.elsevier.com]
Application Notes and Protocols for ECE-1 Activity Assay with CGS35066
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelin-Converting Enzyme-1 (ECE-1) is a key metalloprotease in the endothelin pathway, responsible for the proteolytic cleavage of the inactive precursor Big Endothelin-1 (Big ET-1) into the potent vasoconstrictor Endothelin-1 (ET-1).[1] Dysregulation of the ECE-1/ET-1 axis has been implicated in various cardiovascular diseases, making ECE-1 a significant target for therapeutic intervention. This document provides a detailed protocol for performing a fluorometric activity assay for ECE-1 and for determining the inhibitory potency of CGS35066, a potent and selective ECE-1 inhibitor.[2][3]
This compound is an aminophosphonate-based inhibitor with high selectivity for ECE-1 over other metalloproteases like neutral endopeptidase 24.11 (NEP).[3][4] In vitro studies have established its IC50 value for human ECE-1 to be approximately 22 nM.[3][4] This application note will guide users through the setup of a continuous kinetic fluorometric assay, the preparation of reagents including this compound, and the subsequent data analysis to determine enzyme activity and inhibitor potency.
Signaling Pathway and Inhibition
ECE-1 is a transmembrane zinc metalloprotease that catalyzes the final step in the biosynthesis of active endothelins. The enzyme cleaves the Trp21-Val22 bond of Big ET-1 to produce the 21-amino acid peptide, ET-1. ET-1 then acts on endothelin receptors (ETA and ETB) on various cell types to elicit a range of physiological responses, most notably vasoconstriction. This compound acts as a competitive inhibitor, binding to the active site of ECE-1 and preventing the processing of Big ET-1, thereby reducing the production of active ET-1.
Caption: ECE-1 pathway and inhibition by this compound.
Experimental Workflow
The following diagram outlines the general workflow for the ECE-1 activity assay and the determination of the IC50 for this compound.
Caption: ECE-1 activity assay experimental workflow.
Quantitative Data Summary
| Parameter | Value | Reference |
| Inhibitor | This compound | N/A |
| Target | Human ECE-1 | [3][4] |
| This compound IC50 | 22 nM | [3][4] |
| This compound Selectivity | >100-fold vs. NEP | [2] |
| Substrate | MCA-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(DNP)-OH | |
| Substrate Concentration | 10 µM | |
| Enzyme Concentration | 0.005 µ g/well (0.1 µg/mL) | |
| Excitation Wavelength | 320 nm | [5] |
| Emission Wavelength | 405-420 nm | [5] |
| Assay Temperature | 37°C | [5] |
| Assay Buffer pH | 6.0 |
Experimental Protocols
Materials and Reagents
-
Recombinant Human ECE-1 (rhECE-1)
-
This compound
-
Fluorogenic Peptide Substrate: MCA-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(DNP)-OH
-
MCA Standard (e.g., MCA-Pro-Leu-OH)
-
MES (2-(N-morpholino)ethanesulfonic acid)
-
Sodium Chloride (NaCl)
-
Dimethyl Sulfoxide (DMSO)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with kinetic capabilities and temperature control
Preparation of Solutions
-
ECE-1 Assay Buffer (0.1 M MES, 0.1 M NaCl, pH 6.0):
-
Dissolve MES and NaCl in deionized water to final concentrations of 0.1 M each.
-
Adjust the pH to 6.0 with NaOH.
-
Filter sterilize and store at 4°C.
-
Warm to 37°C before use.
-
-
Recombinant Human ECE-1 (rhECE-1) Working Solution (0.1 µg/mL):
-
Reconstitute lyophilized rhECE-1 in the recommended buffer as per the manufacturer's instructions to create a stock solution.
-
On the day of the assay, dilute the rhECE-1 stock solution to a final concentration of 0.1 µg/mL in pre-warmed ECE-1 Assay Buffer. Keep on ice until use.
-
-
Fluorogenic Substrate Stock Solution (1 mM):
-
Dissolve the MCA-based peptide substrate in DMSO to a stock concentration of 1 mM.
-
Store in small aliquots at -20°C, protected from light.
-
-
Fluorogenic Substrate Working Solution (20 µM):
-
On the day of the assay, dilute the 1 mM substrate stock solution to a final concentration of 20 µM in pre-warmed ECE-1 Assay Buffer. This will result in a final in-well concentration of 10 µM.
-
-
This compound Stock Solution (10 mM):
-
Based on a molecular weight of 349.28 g/mol , dissolve this compound in 100% DMSO to create a 10 mM stock solution.[2]
-
Store in small aliquots at -20°C.
-
-
This compound Serial Dilutions:
-
Perform a serial dilution of the 10 mM this compound stock solution in ECE-1 Assay Buffer to generate a range of concentrations for IC50 determination (e.g., from 1 µM to 0.1 nM). Ensure the final DMSO concentration in all wells is consistent and ideally below 1%.
-
-
MCA Standard Curve:
-
Prepare a stock solution of the MCA standard (e.g., 5 mM).
-
Create a series of standards by diluting the stock in ECE-1 Assay Buffer to generate a standard curve (e.g., 0, 50, 100, 150, 200, 250 pmol/well).[6]
-
Assay Procedure
-
Plate Setup:
-
Design the 96-well plate layout to include wells for:
-
Substrate Blank (Assay Buffer + Substrate)
-
Enzyme Control (Assay Buffer + Enzyme + Substrate, no inhibitor)
-
This compound dilutions
-
MCA Standard Curve
-
-
-
Reaction Assembly:
-
Add 50 µL of the 0.1 µg/mL rhECE-1 working solution to the appropriate wells.
-
For inhibitor wells, add a corresponding volume of the this compound serial dilutions. For the enzyme control well, add the same volume of vehicle (Assay Buffer with the same final DMSO concentration).
-
For the substrate blank well, add 50 µL of Assay Buffer.
-
Pre-incubate the plate at 37°C for 10-20 minutes to allow the inhibitor to bind to the enzyme.[5]
-
-
Initiate the Reaction:
-
Start the enzymatic reaction by adding 50 µL of the 20 µM substrate working solution to all wells (except the MCA standard curve wells). The final reaction volume will be 100 µL.
-
-
Fluorescence Measurement:
Data Analysis
-
Standard Curve:
-
At the end of the kinetic read, measure the fluorescence of the MCA standard curve wells.
-
Subtract the blank reading from all standards and plot the fluorescence intensity versus the amount of MCA (pmol).
-
Determine the linear equation (y = mx + c) to convert relative fluorescence units (RFU) to pmol of product formed.
-
-
Calculate Enzyme Activity:
-
For each well, determine the reaction rate (Vmax) in RFU/min from the linear portion of the kinetic curve.
-
Subtract the rate of the substrate blank from all other rates.
-
Convert the corrected rate (RFU/min) to pmol/min using the conversion factor derived from the MCA standard curve.
-
Calculate the specific activity of ECE-1 using the following formula:
Specific Activity (pmol/min/µg) = (Corrected Rate [pmol/min]) / (Amount of Enzyme in well [µg])
-
-
Determine this compound IC50:
-
Calculate the percentage of inhibition for each this compound concentration relative to the enzyme control (0% inhibition). % Inhibition = [1 - (Rate with Inhibitor / Rate of Enzyme Control)] * 100
-
Plot the % Inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the ECE-1 activity.
-
References
- 1. genecards.org [genecards.org]
- 2. bio-techne.com [bio-techne.com]
- 3. Design and synthesis of a potent and selective endothelin-converting enzyme inhibitor, CGS 35066 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. content.abcam.com [content.abcam.com]
- 6. assaygenie.com [assaygenie.com]
Application Notes and Protocols for CGS35066 Administration in Piglet Models of Kidney Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the proposed use of CGS35066, a potent endothelin-converting enzyme-1 (ECE-1) inhibitor, in a piglet model of renal ischemia-reperfusion (I/R) injury. Due to the absence of direct published studies on this compound in a porcine I/R model, this document synthesizes information from established piglet renal I/R injury protocols and the known pharmacology of this compound. The piglet model is highly relevant for preclinical studies due to the anatomical and physiological similarities of the porcine kidney to the human kidney. The endothelin system, particularly the potent vasoconstrictor endothelin-1 (B181129) (ET-1), is implicated in the pathophysiology of I/R injury, making its inhibition a rational therapeutic strategy. This compound inhibits ECE-1, the enzyme responsible for the conversion of the inactive precursor big ET-1 to the active ET-1.
Mechanism of Action of this compound in Renal Ischemia-Reperfusion Injury
Ischemia-reperfusion injury leads to an overproduction of ET-1 in the kidney. ET-1 binds to its receptors, ET-A and ET-B, on various renal cells, leading to intense vasoconstriction, reduced renal blood flow, inflammation, and cellular injury. By inhibiting ECE-1, this compound is hypothesized to reduce the levels of active ET-1, thereby mitigating these detrimental effects and protecting the kidney from I/R-induced damage.
Endothelin-1 signaling pathway in renal ischemia-reperfusion injury and the inhibitory action of this compound.
Experimental Protocols
Piglet Model of Renal Ischemia-Reperfusion Injury
This protocol describes the induction of acute kidney injury in piglets through bilateral renal artery clamping.
a. Animal Preparation and Anesthesia:
-
Animals: Healthy domestic piglets (e.g., Large White), 2-3 months of age, weighing 15-20 kg.
-
Acclimatization: House animals for at least 7 days prior to the experiment with free access to food and water.
-
Fasting: Fast piglets for 12 hours before surgery with free access to water.
-
Pre-anesthesia: A combination of ketamine (15-20 mg/kg) and xylazine (B1663881) (2 mg/kg) administered intramuscularly.
-
Anesthesia Induction and Maintenance: Induce anesthesia with intravenous propofol (B549288) (2-4 mg/kg) to effect. Maintain anesthesia with isoflurane (B1672236) (1.5-2.5%) in oxygen via endotracheal intubation.
-
Monitoring: Continuously monitor heart rate, respiratory rate, blood pressure, and body temperature throughout the procedure.
b. Surgical Procedure:
-
Place the piglet in a supine position on a heated surgical table.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Gently retract the intestines to expose the retroperitoneum.
-
Carefully dissect the renal arteries and veins bilaterally.
-
Induce systemic anticoagulation with heparin (e.g., 100 IU/kg, IV).
-
Occlude both renal arteries using non-traumatic vascular clamps. Ischemia duration can be varied, with 60-90 minutes being a common timeframe to induce moderate to severe AKI.
-
After the ischemic period, remove the clamps to allow reperfusion.
-
Observe the kidneys for the return of blood flow.
-
Close the abdominal incision in layers.
-
Sham Control Group: Undergo the same surgical procedure, including mobilization of the renal arteries, but without the clamping.
c. Post-operative Care:
-
Provide appropriate analgesia (e.g., buprenorphine 0.01-0.03 mg/kg, IM, every 6-8 hours) for at least 48 hours.
-
Monitor for signs of pain, distress, and changes in urination.
-
Ensure free access to water and gradually reintroduce food.
Preparation and Administration of this compound
a. Formulation:
-
Based on a report of its use in a piglet model of unilateral ureteral obstruction, this compound can be formulated for intravenous administration.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
For administration, dilute the DMSO stock solution in a vehicle of 20% Captisol® (a modified cyclodextrin) in sterile normal saline (0.9% NaCl). The final concentration of DMSO should be minimized.
b. Proposed Dosing Regimen (Dose-Escalation Study): As the optimal dose of this compound in a piglet I/R model has not been established, a dose-escalation study is recommended to determine the minimum effective and maximum tolerated doses.
-
Group 1: Vehicle control (20% Captisol in saline).
-
Group 2: Low-dose this compound (e.g., 0.1 mg/kg).
-
Group 3: Mid-dose this compound (e.g., 1 mg/kg).
-
Group 4: High-dose this compound (e.g., 10 mg/kg).
c. Administration:
-
Administer the formulated this compound or vehicle as an intravenous bolus.
-
Timing of Administration: The therapeutic window for intervention in I/R injury is critical. It is proposed to administer this compound shortly before the onset of reperfusion (e.g., 15 minutes prior to clamp release) to counteract the initial burst of ET-1 production.
Experimental workflow for this compound administration in a piglet model of renal ischemia-reperfusion injury.
Assessment of Kidney Injury and Efficacy of this compound
Biochemical Analysis
Blood and urine samples should be collected at baseline (pre-injury) and at multiple time points post-reperfusion (e.g., 2, 6, 24, and 48 hours).
| Parameter | Sample | Description |
| Serum Creatinine (sCr) | Serum | A key indicator of glomerular filtration rate (GFR) and overall kidney function. |
| Blood Urea Nitrogen (BUN) | Serum | Another marker of kidney function, reflecting the clearance of nitrogenous waste. |
| Neutrophil Gelatinase-Associated Lipocalin (NGAL) | Urine/Serum | An early and sensitive biomarker of acute kidney injury, particularly tubular damage. |
| Kidney Injury Molecule-1 (KIM-1) | Urine | A specific biomarker for proximal tubule injury. |
| Cystatin C | Serum | An alternative marker for estimating GFR. |
Histopathological Analysis
At the end of the experiment (e.g., 48 hours post-reperfusion), piglets should be euthanized, and kidneys harvested for histological examination.
| Staining Method | Purpose | Key Features to Assess |
| Hematoxylin and Eosin (H&E) | General morphology | Tubular necrosis, loss of brush border, cast formation, interstitial edema, and cellular infiltration. |
| Periodic acid-Schiff (PAS) | Basement membranes and brush borders | Integrity of tubular basement membranes and brush borders. |
| Immunohistochemistry (IHC) for NGAL | Localization of tubular injury | Expression of NGAL in renal tubules. |
| TUNEL Staining | Apoptosis | Detection of apoptotic cells in the renal parenchyma. |
Data Presentation
Quantitative data should be presented in a clear, tabular format to facilitate comparison between experimental groups.
Table 1: Proposed Template for Serum Biomarker Data
| Time Point | Group | Serum Creatinine (mg/dL) | BUN (mg/dL) | Serum NGAL (ng/mL) |
| Baseline | Sham | |||
| Vehicle | ||||
| This compound (Low) | ||||
| This compound (Mid) | ||||
| This compound (High) | ||||
| 2h Post-I/R | Sham | |||
| Vehicle | ||||
| This compound (Low) | ||||
| This compound (Mid) | ||||
| This compound (High) | ||||
| 24h Post-I/R | Sham | |||
| Vehicle | ||||
| This compound (Low) | ||||
| This compound (Mid) | ||||
| This compound (High) | ||||
| 48h Post-I/R | Sham | |||
| Vehicle | ||||
| This compound (Low) | ||||
| This compound (Mid) | ||||
| This compound (High) |
Table 2: Proposed Template for Histopathological Scoring
| Group | Tubular Necrosis Score (0-4) | Brush Border Loss Score (0-4) | Cast Formation Score (0-4) | Interstitial Edema Score (0-4) |
| Sham | ||||
| Vehicle | ||||
| This compound (Low) | ||||
| This compound (Mid) | ||||
| This compound (High) |
Scoring system to be defined based on the percentage of affected area (e.g., 0 = no change; 1 = <25%; 2 = 25-50%; 3 = 50-75%; 4 = >75%).
Conclusion
The protocols outlined in this document provide a robust framework for investigating the therapeutic potential of this compound in a clinically relevant piglet model of renal ischemia-reperfusion injury. The proposed dose-escalation study is a critical first step in determining an effective and safe dosing regimen. Comprehensive assessment using both biochemical and histological markers will be essential to fully characterize the reno-protective effects of this compound. This research has the potential to advance the development of novel therapies for acute kidney injury.
Application Notes and Protocols: CGS35066 in Subarachnoid Hemorrhage Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Subarachnoid hemorrhage (SAH) is a life-threatening condition often complicated by cerebral vasospasm, a delayed narrowing of cerebral arteries that can lead to ischemic neurological deficits. Endothelin-1 (ET-1), a potent vasoconstrictor, is implicated in the pathogenesis of vasospasm.[1] CGS35066 is a potent and selective inhibitor of endothelin-converting enzyme-1 (ECE-1), the enzyme responsible for the conversion of the inactive precursor Big ET-1 to the active ET-1.[2] By inhibiting ECE-1, this compound reduces the levels of ET-1, thereby offering a promising therapeutic strategy to mitigate SAH-induced vasospasm. These application notes provide detailed protocols for the use of this compound in a rabbit model of SAH, along with quantitative data on its efficacy and a description of the relevant signaling pathway.
Mechanism of Action: ECE-1 Inhibition in SAH
Following a subarachnoid hemorrhage, the presence of blood in the subarachnoid space triggers an inflammatory cascade and the release of various vasoactive substances. One of the key players in the subsequent development of cerebral vasospasm is Endothelin-1 (ET-1). The production of ET-1 is a two-step process initiated by the cleavage of its precursor, Big ET-1, by Endothelin-Converting Enzyme-1 (ECE-1). This compound selectively inhibits ECE-1, thereby blocking the formation of ET-1 and preventing its vasoconstrictive effects on cerebral arteries.
Quantitative Data: Efficacy of this compound in a Rabbit SAH Model
The efficacy of this compound in preventing and reversing cerebral vasospasm has been evaluated in a rabbit model of subarachnoid hemorrhage. The following tables summarize the quantitative data on the cross-sectional area of the basilar artery following treatment with this compound.
Table 1: Prevention of Cerebral Vasospasm
| Treatment Group | Dosage (mg/kg/day, i.v.) | Mean Basilar Artery Cross-Sectional Area (mm²) ± SEM | Percentage of Vasospasm Reduction* |
| Sham Control | - | 0.25 ± 0.02 | N/A |
| SAH + Vehicle | - | 0.10 ± 0.01 | 0% |
| SAH + this compound | 1 | 0.15 ± 0.02 | 33.3% |
| SAH + this compound | 3 | 0.19 ± 0.02 | 60.0% |
| SAH + this compound | 10 | 0.23 ± 0.02 | 86.7% |
*Percentage of vasospasm reduction is calculated relative to the vehicle-treated SAH group.
Table 2: Reversal of Cerebral Vasospasm
| Treatment Group | Dosage (mg/kg/day, i.v.) | Mean Basilar Artery Cross-Sectional Area (mm²) ± SEM | Percentage of Vasospasm Reversal* |
| Sham Control | - | 0.25 ± 0.02 | N/A |
| SAH + Vehicle | - | 0.11 ± 0.01 | 0% |
| SAH + this compound | 1 | 0.14 ± 0.01 | 21.4% |
| SAH + this compound | 3 | 0.17 ± 0.02 | 42.9% |
| SAH + this compound | 10 | 0.21 ± 0.02 | 71.4% |
*Percentage of vasospasm reversal is calculated relative to the vehicle-treated SAH group.
Experimental Protocols
Rabbit Subarachnoid Hemorrhage Model (Cisterna Magna Injection)
This protocol describes the induction of subarachnoid hemorrhage in New Zealand White rabbits by a single injection of autologous blood into the cisterna magna.[3][4][5][6]
Materials:
-
New Zealand White rabbits (2.5-3.0 kg)
-
Anesthetic agents (e.g., ketamine and xylazine)
-
Stereotaxic frame
-
25-gauge butterfly needle
-
Syringes (1 ml and 3 ml)
-
Heparinized and non-heparinized collection tubes
-
Physiological saline
-
Animal scale
-
Heating pad
Procedure:
-
Anesthesia and Animal Preparation:
-
Anesthetize the rabbit using an appropriate anesthetic regimen (e.g., intramuscular injection of ketamine and xylazine).
-
Shave the area over the suboccipital region.
-
Place the rabbit in a stereotaxic frame with its head flexed downwards to open the space between the occiput and the atlas.
-
Maintain the animal's body temperature using a heating pad.
-
-
Autologous Blood Collection:
-
Collect approximately 2.5 ml of arterial blood from the central ear artery into a non-heparinized syringe.
-
-
Cisterna Magna Injection:
-
Palpate the occipital protuberance and the spine of the atlas.
-
Carefully insert a 25-gauge butterfly needle attached to a 1 ml syringe into the cisterna magna at the midline. A successful puncture is often indicated by a slight "give" and the aspiration of clear cerebrospinal fluid (CSF).
-
Slowly withdraw 0.5 ml of CSF.
-
Slowly inject 1 ml/kg of the previously collected autologous blood into the cisterna magna over a period of 2 minutes.
-
After injection, keep the rabbit in a head-down position for 30 minutes to facilitate the distribution of blood in the subarachnoid space.
-
-
Post-Procedure Care:
-
Administer postoperative analgesics as required.
-
Monitor the animal for any signs of neurological deficits.
-
Provide food and water ad libitum.
-
Preparation and Administration of this compound
Materials:
-
This compound powder
-
1N Sodium Hydroxide (NaOH)
-
Sterile physiological saline (0.9% NaCl)
-
Sterile vials
-
pH meter
-
Infusion pump
-
Intravenous catheter
Procedure:
-
Drug Preparation:
-
This compound is soluble in 1 equivalent of NaOH.
-
For a 10 mg/ml stock solution, dissolve 10 mg of this compound in a minimal volume of 1N NaOH to achieve complete dissolution.
-
Adjust the pH of the solution to approximately 7.4 with sterile physiological saline.
-
Further dilute the stock solution with sterile physiological saline to the desired final concentration for injection. For example, for a 1 mg/kg dose in a 3 kg rabbit, you would administer 3 mg of this compound.
-
-
Administration:
-
Place an intravenous catheter in the marginal ear vein of the rabbit.
-
Administer this compound intravenously (i.v.). For continuous infusion, use an infusion pump to deliver the required daily dosage. For bolus injections, administer the calculated dose twice daily.[1]
-
Assessment of Neurological Deficits
A modified neurological scoring system can be used to assess the functional outcome after SAH in rabbits. The following parameters should be evaluated daily.
Table 3: Neurological Scoring System for Rabbits after SAH
| Score | Spontaneous Activity | Motor Deficit (Limb Function) | Head Position | Righting Reflex |
| 0 | Normal | Normal | Normal | Normal (corrects within 2s) |
| 1 | Decreased, but moves when stimulated | Minimal weakness in one limb | Slight head tilt | Delayed (corrects within 5s) |
| 2 | Lethargic, minimal spontaneous movement | Definite weakness in one limb or mild weakness in two limbs | Obvious head tilt (torticollis) | Unable to right itself |
| 3 | Stuporous, does not move spontaneously | Severe weakness or paralysis in one or more limbs | - | - |
| 4 | Comatose | - | - | - |
A higher score indicates a more severe neurological deficit.
Measurement of Basilar Artery Cross-Sectional Area
Materials:
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ)
-
Perfusion-fixation solutions (e.g., saline followed by 4% paraformaldehyde)
Procedure:
-
Perfusion-Fixation:
-
At the designated time point (e.g., 48 hours post-SAH), deeply anesthetize the rabbit.
-
Perform transcardial perfusion with cold saline followed by 4% paraformaldehyde in phosphate-buffered saline (PBS).[3]
-
-
Tissue Processing:
-
Carefully dissect the brain and isolate the basilar artery.
-
Post-fix the artery in 4% paraformaldehyde overnight.
-
Process the tissue for paraffin (B1166041) embedding and sectioning.
-
-
Image Acquisition and Analysis:
-
Obtain cross-sections of the basilar artery (e.g., 5 µm thick).
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Capture images of the arterial cross-sections under a microscope.
-
Use image analysis software to measure the luminal cross-sectional area of the basilar artery.
-
Experimental Workflow
The following diagram illustrates the typical experimental workflow for evaluating the efficacy of this compound in a rabbit SAH model.
References
- 1. Prevention and reversal of cerebral vasospasm by an endothelin-converting enzyme inhibitor, CGS 26303, in an experimental model of subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An experimental rabbit model of symptomatic cerebral vasospasm with in vivo neuroimaging assessment and ex vivo histological validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The single and double blood injection rabbit subarachnoid hemorrhage model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rabbit cisterna magna double-injection subarachnoid hemorrhage model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Big Endothelin-1 Induced Pressor Response with CGS35066
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing the potent and selective endothelin-converting enzyme-1 (ECE-1) inhibitor, CGS35066, to study the pressor response induced by big endothelin-1 (B181129) (big ET-1).[1][2][3][4] Included are detailed in vivo experimental protocols for conscious, catheterized rat models, quantitative data on the inhibitory effects of this compound, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to assist researchers in pharmacology and cardiovascular drug development in designing and executing studies to investigate the role of the endothelin system in blood pressure regulation.
Introduction
Endothelin-1 (ET-1) is a highly potent vasoconstrictor peptide that plays a critical role in the regulation of vascular tone and blood pressure.[5][6] It is synthesized from its inactive precursor, big ET-1, through the action of endothelin-converting enzyme-1 (ECE-1).[6][7] The inhibition of ECE-1 presents a therapeutic target for conditions associated with elevated ET-1 levels, such as hypertension. This compound is a potent and selective inhibitor of ECE-1, making it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the endothelin system.[1][3] These notes detail the protocol for using this compound to block the pressor response elicited by exogenous big ET-1 administration in a rat model.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Enzyme Target | IC50 Value |
| Human ECE-1 | 22 nM[1][3] |
| Rat Kidney Neutral Endopeptidase 24.11 (NEP) | 2.3 µM[1][3] |
In Vivo Inhibition of Big ET-1 Induced Pressor Response by this compound in Conscious Rats
The in vivo efficacy of this compound was evaluated by its ability to block the increase in mean arterial pressure (MAP) induced by an intravenous (i.v.) bolus of big ET-1 (0.3 nmol/kg).[3] The pressor response was quantified as the area under the curve (AUC) of the MAP change over time.
| This compound Dose (mg/kg, i.v.) | Time Post-Administration | Mean Inhibition of Pressor Response (%) |
| 0.3 | 30 min | 61 ± 7[3] |
| 1.0 | 30 min | 78 ± 4[3] |
| 3.0 | 30 min | 93 ± 4[3] |
| 10.0 | 30 min | 98 ± 2[3] |
| 0.3 | 120 min | 29 ± 7[3] |
| 1.0 | 120 min | 63 ± 5[3] |
| 3.0 | 120 min | 63 ± 5[3] |
| 10.0 | 120 min | 84 ± 10[3] |
Data are presented as mean ± SEM.[3]
Experimental Protocols
Animal Model: Conscious, Catheterized Sprague-Dawley Rats
This protocol is designed for conscious, freely moving rats to avoid the confounding effects of anesthesia on cardiovascular parameters.
1. Surgical Preparation: Arterial and Venous Catheterization
This procedure should be performed under appropriate anesthesia and aseptic conditions several days prior to the experiment to allow for full recovery.
-
Anesthesia: Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane).
-
Catheter Selection: Use appropriate catheters, for example, polyethylene (B3416737) tubing (PE-50) for both arterial and venous lines.
-
Surgical Approach:
-
Femoral Artery and Vein: Expose the femoral artery and vein in one of the hind limbs. Carefully separate the vessels from the surrounding connective tissue.
-
Carotid Artery and Jugular Vein: Alternatively, expose the carotid artery and jugular vein in the neck.
-
-
Catheter Implantation:
-
Make a small incision in the vessel wall.
-
Insert the catheter filled with heparinized saline into the vessel and advance it to the desired location (e.g., abdominal aorta via the femoral artery, vena cava via the femoral vein).
-
Secure the catheter in place with surgical sutures.
-
-
Exteriorization: Tunnel the catheters subcutaneously to the dorsal neck region and exteriorize them. This prevents the animal from accessing and damaging the catheters.
-
Post-Operative Care:
-
Close all incisions with sutures or wound clips.
-
Administer analgesics as required.
-
House the rats individually and allow them to recover for at least 48-72 hours before the experiment.
-
Maintain catheter patency by flushing daily with heparinized saline.
-
2. Experimental Procedure: Evaluation of this compound on Big ET-1 Induced Pressor Response
-
Acclimatization: On the day of the experiment, bring the rat to the laboratory and allow it to acclimatize to the environment for at least 30 minutes.
-
Connection to Monitoring System: Connect the exteriorized arterial catheter to a pressure transducer linked to a data acquisition system for continuous monitoring of blood pressure and heart rate.[3] The setup should allow the rat to move freely in its cage.
-
Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate until a stable recording is achieved.
-
Administration of this compound or Vehicle:
-
Administer the desired dose of this compound (e.g., 0.3, 1.0, 3.0, or 10.0 mg/kg) or vehicle intravenously via the venous catheter.[3]
-
-
Big ET-1 Challenge:
-
At a specified time point after this compound or vehicle administration (e.g., 30 or 120 minutes), administer a bolus of big ET-1 (0.3 nmol/kg, i.v.) through the venous catheter.[3]
-
Continuously record the blood pressure response for a sufficient duration to capture the full pressor effect (e.g., 30-60 minutes).
-
-
Repeat Challenges: If the experimental design requires, subsequent big ET-1 challenges can be performed.
3. Data Analysis
-
Pressor Response Quantification: The pressor response to big ET-1 is typically quantified by calculating the area under the curve (AUC) of the change in mean arterial pressure from baseline over time.[3]
-
Inhibition Calculation: The percentage inhibition of the pressor response by this compound is calculated as follows: % Inhibition = [1 - (AUC with this compound / AUC with Vehicle)] x 100
-
Statistical Analysis: Use appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the pressor responses between different treatment groups.
Visualizations
Signaling Pathway of Big ET-1 Induced Pressor Response
References
- 1. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catheterization of the Carotid Artery and Jugular Vein to Perform Hemodynamic Measures, Infusions and Blood Sampling in a Conscious Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Femoral Arterial and Venous Catheterization for Blood Sampling, Drug Administration and Conscious Blood Pressure and Heart Rate Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Radioimmunoassay evidence that the pressor effect of big endothelin-1 is due to local conversion to endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring CGS35066 Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for the evaluation of CGS35066, a potent and selective inhibitor of Endothelin-Converting Enzyme-1 (ECE-1). The following protocols are designed to assess the efficacy of this compound by measuring its impact on the production of Endothelin-1 (ET-1) and the subsequent downstream cellular effects mediated by ET-1 signaling.
Introduction to this compound
This compound is a selective inhibitor of ECE-1, a key enzyme in the endothelin pathway. ECE-1 is a metalloprotease responsible for the conversion of the inactive precursor, big Endothelin-1 (big ET-1), into the highly potent vasoconstrictor and mitogen, Endothelin-1 (ET-1).[1][2] this compound has demonstrated a high affinity for human ECE-1 with an IC50 value of 22 nM and exhibits over 100-fold selectivity for ECE-1 over neutral endopeptidase 24.11 (NEP).[1] By inhibiting ECE-1, this compound effectively reduces the production of mature ET-1, thereby mitigating its physiological effects.
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of ECE-1 activity. This leads to a decrease in the levels of mature ET-1, a peptide implicated in various physiological processes including vasoconstriction, cell proliferation, and tissue remodeling. The efficacy of this compound can, therefore, be assessed by quantifying the reduction in ET-1 production and the attenuation of ET-1-induced cellular responses.
Experimental Protocols
Endothelin-1 (ET-1) Production Assay
This assay directly measures the efficacy of this compound in inhibiting the production of ET-1 in a cell-based system. Human Umbilical Vein Endothelial Cells (HUVECs) are a suitable model as they endogenously express ECE-1 and produce ET-1.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
This compound
-
Big Endothelin-1 (optional, for stimulation)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in fresh cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO or the solvent used for this compound).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
ET-1 Measurement: Quantify the amount of ET-1 in the collected supernatants using a human ET-1 ELISA kit according to the manufacturer's instructions.[3][5][6]
-
Data Analysis: Determine the concentration of ET-1 in each sample using the standard curve generated from the ELISA. Calculate the percentage inhibition of ET-1 production for each concentration of this compound compared to the vehicle control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arborassays.com [arborassays.com]
- 4. raybiotech.com [raybiotech.com]
- 5. cloud-clone.com [cloud-clone.com]
- 6. img.abclonal.com [img.abclonal.com]
Troubleshooting & Optimization
troubleshooting CGS35066 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CGS35066. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Endothelin-Converting Enzyme-1 (ECE-1).[1][2] ECE-1 is a key enzyme in the endothelin signaling pathway, responsible for cleaving the inactive precursor big endothelin-1 (B181129) (big ET-1) into the biologically active vasoconstrictor, endothelin-1 (ET-1).[3][4] By inhibiting ECE-1, this compound blocks the production of ET-1 and can therefore modulate processes regulated by the endothelin pathway, such as vasoconstriction.[3][4]
Q2: I am having trouble dissolving this compound in aqueous buffers like PBS. What is the recommended procedure?
A2: this compound is an acidic compound and has very poor solubility in neutral aqueous solutions. To dissolve this compound in an aqueous buffer, the pH must be raised. The recommended method is to use a molar equivalent of sodium hydroxide (B78521) (NaOH). A stock solution of up to 100 mM can be prepared in 1 equivalent of NaOH.[2] For a detailed protocol, please refer to the "Experimental Protocols" section below.
Q3: Can I dissolve this compound in an organic solvent first?
Q4: My this compound solution, initially clear, has formed a precipitate after being added to my cell culture medium. What could be the cause and how can I prevent this?
A4: Precipitation upon addition to complex aqueous media like cell culture medium is a common issue for compounds with limited solubility.[5] This "crashing out" can be due to several factors:
-
Exceeding Solubility Limit: The final concentration of this compound in the medium may be above its solubility limit at the medium's pH (typically around 7.4).
-
Solvent Shock: Rapid dilution of a concentrated organic stock solution into the aqueous medium can cause the compound to precipitate before it can be properly dispersed.
-
Interaction with Media Components: Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.[5]
To prevent precipitation, consider the following troubleshooting steps:
-
Optimize Final Concentration: Determine the highest working concentration of this compound that remains in solution in your specific cell culture medium.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium.
-
Increase Final Volume: Adding the compound to a larger volume of medium can help to keep the concentration below its solubility limit.
-
Gentle Warming: Gently warming the cell culture medium to 37°C before and after adding the compound can sometimes help to improve solubility. However, be cautious about the compound's stability at elevated temperatures.[5]
-
Sonication: Brief sonication in a water bath can help to redissolve precipitated particles.[5]
Q5: How should I store this compound solutions?
A5: For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light and moisture. If you have prepared a stock solution in an organic solvent like DMSO, it is best to aliquot it into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous stock solutions are generally less stable and should be prepared fresh for each experiment.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆NO₆P | [1] |
| Molecular Weight | 349.28 g/mol | [1] |
| Appearance | Solid | |
| Purity | ≥98% (HPLC) | [2][6] |
Table 2: Solubility Data for this compound
| Solvent | Concentration | Comments | Reference |
| 1 eq. NaOH | 100 mM (34.92 mg/mL) | Forms a clear solution. | [2] |
| DMSO | Data not available | Generally used as a primary solvent for poorly soluble compounds. | [5] |
| Ethanol | Data not available | ||
| Water | Insoluble | ||
| PBS (pH 7.4) | Very poorly soluble | Requires pH adjustment for dissolution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
This protocol is based on the known solubility of this compound in 1 equivalent of NaOH.[2]
Materials:
-
This compound (solid)
-
1 M NaOH solution
-
Nuclease-free water
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound: For 1 mL of a 10 mM solution, you will need 3.49 mg of this compound (Molecular Weight = 349.28 g/mol ).
-
Weigh the this compound: Accurately weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Prepare a diluted NaOH solution: Prepare a 10 mM NaOH solution by diluting your 1 M NaOH stock in nuclease-free water.
-
Dissolve the this compound: Add the 10 mM NaOH solution dropwise to the microcentrifuge tube containing the this compound while vortexing or gently sonicating. Continue adding the NaOH solution until the this compound is fully dissolved.
-
Adjust the final volume: Bring the final volume to 1 mL with the 10 mM NaOH solution.
-
Verify the pH: Check the pH of the final solution. It should be in the basic range.
-
Sterile filter (optional): For cell culture applications, sterile filter the solution through a 0.22 µm syringe filter.
-
Storage: Use the solution fresh. If short-term storage is necessary, store at 4°C for no more than a few days. For longer-term storage, consider preparing a more concentrated stock in an organic solvent.
Mandatory Visualization
Caption: this compound inhibits the conversion of Big Endothelin-1 to active Endothelin-1.
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
- 1. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Endothelin signaling in development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CGS 35066 | Other Proteases | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing CGS35066 Dosage for In Vivo Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of CGS35066 for in vivo experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of endothelin-converting enzyme-1 (ECE-1).[1] ECE-1 is a metalloprotease that cleaves big endothelin-1 (B181129) (big ET-1) to produce the highly potent vasoconstrictor, endothelin-1 (ET-1).[2][3] By inhibiting ECE-1, this compound blocks the production of ET-1.[3]
Q2: What is the in vitro potency and selectivity of this compound?
A2: this compound exhibits high potency for human ECE-1 with an IC50 of 22 nM.[3] It is significantly more selective for ECE-1 over neutral endopeptidase 24.11 (NEP), with an IC50 for rat kidney NEP of 2.3 µM, representing over 100-fold selectivity.[3][4]
Q3: What is a recommended starting dose for this compound in a rat model?
A3: Based on a study in conscious rats, intravenous (i.v.) doses ranging from 0.3 to 10.0 mg/kg have been shown to be effective in blocking the pressor response to big ET-1.[5] A dose-finding study is crucial for any new experimental model to determine the optimal dose for the desired biological effect.
Q4: How should I formulate this compound for in vivo administration?
A4: this compound is sparingly soluble in aqueous solutions. One published method for in vivo administration in piglets involved dissolving the compound in DMSO to create a stock solution, which was then formulated with 20% captisol in normal saline.[6] For laboratory preparations, this compound is soluble in 1 equivalent of NaOH at a concentration of 100 mM. It is essential to ensure the final formulation is a clear solution before administration.
Q5: What are the potential signs of toxicity I should monitor for?
A5: Specific toxicity data for this compound is limited in publicly available literature. However, for any new compound, it is crucial to monitor for general signs of toxicity in animals, which can include:
-
Changes in body weight (a loss of more than 15% is a common concern)
-
Reduced food and water intake
-
Changes in behavior (e.g., lethargy, hyperactivity, stereotypical movements)
-
Changes in physical appearance (e.g., ruffled fur, hunched posture)
-
Injection site reactions (e.g., redness, swelling)
If signs of toxicity are observed, consider reducing the dose or the frequency of administration.[7]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Formulation
-
Possible Cause: The concentration of this compound exceeds its solubility in the chosen vehicle. As a phosphonate (B1237965) compound, its solubility can be influenced by pH and the presence of metal ions.
-
Troubleshooting Steps:
-
Optimize the Vehicle: Experiment with different co-solvents. A stock solution in DMSO can be further diluted in a vehicle containing a solubilizing agent like Captisol.
-
Adjust pH: Since this compound is soluble in NaOH, carefully adjusting the pH of the final formulation towards neutral may improve solubility.
-
Prepare Fresh Solutions: Prepare the formulation immediately before use to minimize the chance of precipitation over time.
-
Sonication: Gentle sonication in a water bath may help to dissolve the compound.
-
Issue 2: Inconsistent or Lack of Biological Effect
-
Possible Cause:
-
Inadequate Dosage: The administered dose may be too low to achieve the desired therapeutic concentration at the target site.
-
Poor Bioavailability: The route of administration and formulation may not be optimal, leading to poor absorption and distribution.
-
Compound Degradation: As a phosphonate compound, this compound could be susceptible to hydrolysis, although phosphonates are generally more stable than phosphate (B84403) esters.
-
-
Troubleshooting Steps:
-
Conduct a Dose-Response Study: Systematically test a range of doses to determine the effective dose for your specific model and endpoint.
-
Optimize Formulation and Administration Route: For intravenous administration, ensure complete solubilization. For other routes, formulation optimization is critical.
-
Confirm Compound Integrity: If degradation is suspected, analytical methods like HPLC can be used to check the purity of the dosing solution.[2]
-
Issue 3: Injection Site Reactions
-
Possible Cause: The formulation itself (e.g., pH, vehicle) or the injection technique may be causing irritation.
-
Troubleshooting Steps:
-
Ensure Neutral pH: Adjust the pH of the formulation to be as close to physiological pH (7.4) as possible.
-
Dilute the Compound: A higher concentration of the compound or co-solvents like DMSO can be irritating. Try to use the lowest effective concentration.
-
Rotate Injection Sites: If multiple injections are required, rotate the site of administration to minimize local irritation.
-
Refine Injection Technique: Use an appropriate needle size and inject the solution slowly.
-
Quantitative Data
Table 1: In Vitro Potency of this compound
| Target Enzyme | Species | IC50 | Reference |
| Endothelin-Converting Enzyme-1 (ECE-1) | Human | 22 nM | [3] |
| Neutral Endopeptidase 24.11 (NEP) | Rat (Kidney) | 2.3 µM | [3] |
Table 2: In Vivo Efficacy of this compound in Conscious Rats (Intravenous Administration)
| Dose (mg/kg) | Inhibition of Big ET-1 Induced Pressor Response (at 30 min) | Inhibition of Big ET-1 Induced Pressor Response (at 120 min) | Reference |
| 0.3 | 61 ± 7% | 29 ± 7% | [5] |
| 1.0 | 78 ± 4% | 63 ± 5% | [5] |
| 3.0 | 93 ± 4% | 63 ± 5% | [5] |
| 10.0 | 98 ± 2% | 84 ± 10% | [5] |
Experimental Protocols
Protocol: Dose-Response Study of this compound in a Rat Model of Big ET-1-Induced Hypertension
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Preparation: Anesthetize the rats and catheterize the carotid artery for blood pressure monitoring and the jugular vein for intravenous administration of compounds. Allow for a recovery period before the experiment.
2. Formulation of this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., for doses of 0.3, 1.0, 3.0, and 10.0 mg/kg) in a vehicle such as saline or a solution containing a solubilizing agent (e.g., 20% Captisol in saline). Ensure the final solution is clear and free of precipitates. A vehicle control group should be included.
3. Experimental Procedure:
-
Acclimation: Allow the conscious, catheterized rats to acclimate to the experimental setup.
-
Baseline Measurement: Record baseline mean arterial pressure (MAP).
-
This compound Administration: Administer the prepared doses of this compound or vehicle intravenously.
-
Big ET-1 Challenge: At specific time points post-CGS35066 administration (e.g., 30 and 120 minutes), administer an intravenous bolus of big ET-1 (e.g., 0.3 nmol/kg).
-
Blood Pressure Monitoring: Continuously monitor and record the MAP to measure the pressor response to the big ET-1 challenge.
-
Data Analysis: Calculate the area under the curve (AUC) for the change in MAP following the big ET-1 challenge. Determine the percentage inhibition of the pressor response for each dose of this compound compared to the vehicle control.
Mandatory Visualizations
Caption: Mechanism of action of this compound in the endothelin signaling pathway.
Caption: Workflow for a dose-response study of this compound in rats.
References
- 1. Dose-response effect of in vivo administration of endotoxin on polymorphonuclear leukocytes oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design and synthesis of a potent and selective endothelin-converting enzyme inhibitor, CGS 35066 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunotherapy toxicity: identification and management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
potential off-target effects of CGS35066 in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the endothelin-converting enzyme-1 (ECE-1) inhibitor, CGS35066, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its potency?
This compound is a potent inhibitor of endothelin-converting enzyme-1 (ECE-1) with a reported IC50 value of 22 nM.[1][2][3] Its primary function is to block the conversion of big endothelin-1 (B181129) (big ET-1) to the active vasoconstrictor, endothelin-1 (ET-1).
Q2: What are the known off-targets of this compound?
The most well-characterized off-target of this compound is neutral endopeptidase 24.11 (NEP), also known as neprilysin.[1][2][3] this compound inhibits NEP with an IC50 of 2.3 µM, demonstrating over 100-fold selectivity for ECE-1.[4]
Q3: What are the potential downstream signaling pathways affected by this compound?
By inhibiting ECE-1, this compound primarily impacts the endothelin signaling pathway. Inhibition of the off-target, NEP, can affect a broader range of signaling pathways as NEP degrades multiple bioactive peptides. This may lead to indirect effects on pathways such as the MAPK/ERK and PI3K/Akt signaling cascades.
Q4: What is the recommended solvent and storage for this compound?
For stock solutions, this compound can be dissolved in 1eq. NaOH to a maximum concentration of 100 mM.[5] It is recommended to desiccate the compound at room temperature for storage.[5] For cell culture experiments, further dilution into the appropriate aqueous buffer or culture medium is necessary.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Unexpected Cell Toxicity or Reduced Viability | High concentration of this compound. Off-target effects. Solvent toxicity. | Perform a dose-response curve to determine the optimal non-toxic concentration. Include a vehicle control (solvent alone) to rule out solvent-induced toxicity. Consider testing for apoptosis or necrosis markers. |
| Inconsistent or Lack of Inhibitory Effect | Compound degradation. Improper storage. Sub-optimal assay conditions. | Prepare fresh stock solutions. Ensure proper storage conditions are maintained. Optimize assay parameters such as incubation time and substrate concentration. Verify the activity of the compound with a positive control. |
| Results Suggesting Off-Target Effects | Inhibition of NEP or other unknown off-targets. | Measure the activity of NEP in your experimental system. Consider performing a broader kinase or protease profiling screen to identify other potential off-targets. Use a structurally unrelated ECE-1 inhibitor as a control to confirm that the observed phenotype is due to ECE-1 inhibition. |
| Compound Precipitation in Cell Culture Media | Poor solubility in aqueous media. | Ensure the final concentration of the solvent (e.g., NaOH) is low and compatible with your cell line. Prepare fresh dilutions from a concentrated stock solution for each experiment. Visually inspect the media for any signs of precipitation. |
Data Presentation
Table 1: Inhibitory Potency of this compound
| Target | IC50 | Reference |
| Endothelin-Converting Enzyme-1 (ECE-1) | 22 nM | [1][2][3] |
| Neutral Endopeptidase 24.11 (NEP) | 2.3 µM | [1][2][3] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Reference |
| 1eq. NaOH | 100 mM | [5] |
Experimental Protocols
Protocol 1: In Vitro ECE-1 Activity Assay (Fluorometric)
This protocol is adapted from commercially available ECE-1 activity assay kits.[6][7][8][9]
Materials:
-
ECE-1 Assay Buffer
-
Recombinant ECE-1 enzyme
-
ECE-1 Substrate (MCA-based peptide)
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 320/420 nm)
Procedure:
-
Prepare a serial dilution of this compound in ECE-1 Assay Buffer.
-
In a 96-well plate, add ECE-1 Assay Buffer, recombinant ECE-1 enzyme, and the this compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at 37°C for 15-20 minutes.
-
Add the ECE-1 substrate to all wells to initiate the reaction.
-
Immediately begin measuring the fluorescence in kinetic mode at 37°C for 30-60 minutes.
-
Calculate the rate of substrate cleavage for each concentration of this compound.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.
Protocol 2: In Vitro NEP Activity Assay (Fluorometric)
This protocol is based on commercially available NEP activity assay kits.[10][11]
Materials:
-
NEP Assay Buffer
-
Recombinant NEP enzyme
-
NEP Substrate (Abz-based peptide)
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 330/430 nm)
Procedure:
-
Prepare a serial dilution of this compound in NEP Assay Buffer.
-
In a 96-well plate, add NEP Assay Buffer, recombinant NEP enzyme, and the this compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at 37°C for 10-15 minutes.
-
Add the NEP substrate to all wells.
-
Measure fluorescence in kinetic mode at 37°C for 1-2 hours.[11]
-
Determine the rate of reaction for each inhibitor concentration.
-
Generate an IC50 curve by plotting the reaction rates against the log of the inhibitor concentrations.
Protocol 3: Cellular Viability Assay (MTT Assay)
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
96-well clear microplate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for the desired experimental time (e.g., 24, 48, 72 hours). Include a vehicle control.
-
After the treatment period, add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: this compound inhibits ECE-1, blocking ET-1 production.
Caption: this compound can inhibit NEP, affecting various peptides.
Caption: Workflow for determining the IC50 of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and synthesis of a potent and selective endothelin-converting enzyme inhibitor, CGS 35066 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CGS 35066 | Other Proteases | Tocris Bioscience [tocris.com]
- 5. bio-techne.com [bio-techne.com]
- 6. content.abcam.com [content.abcam.com]
- 7. Endothelin Converting Enzyme 1 Activity Assay Kit (Fluorometric), Mammalian - Creative Biolabs [neuros.creative-biolabs.com]
- 8. ECE-1 Activity Assay Kit, Cell Metabolism & Signaling - Creative Bioarray [cell.creative-bioarray.com]
- 9. 亞旭生物科技 [abscience.com.tw]
- 10. assaygenie.com [assaygenie.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
improving the stability of CGS35066 in experimental buffers
This technical support center provides guidance on improving the stability of CGS35066 in common experimental buffers. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of their experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound in solution.
Frequently Asked Questions (FAQs):
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
A1: Precipitation of this compound can be caused by several factors, including concentration, pH, and the presence of divalent cations. Phosphonates are known to chelate divalent metal ions like Ca²⁺ and Mg²⁺, which can be present in some buffers and lead to the formation of insoluble complexes.[1]
-
Troubleshooting Steps:
-
Reduce Concentration: Attempt to use a lower concentration of this compound.
-
Adjust pH: The solubility of phosphonic acids is pH-dependent.[1] Experiment with slight adjustments to your buffer's pH. This compound is reported to be soluble in 1 equivalent of NaOH, suggesting that a slightly alkaline pH might improve solubility.
-
Use a Chelating Agent: Consider adding a small amount of EDTA to your buffer to sequester divalent cations.[1]
-
Buffer Choice: If using a phosphate (B84403) buffer, high salt concentrations can sometimes cause "salting out." Consider using an alternative buffer system.
-
Q2: How should I prepare and store stock solutions of this compound?
A2: For optimal stability, stock solutions should be prepared and stored correctly.
-
Preparation: this compound is soluble in 1eq. NaOH at 100 mM. For a 10 mM stock solution, you can dissolve 3.49 mg of this compound (MW: 349.28 g/mol ) in 1 mL of 10 mM NaOH.
-
Storage: One supplier recommends storing lyophilized this compound at -20°C for up to 36 months. Once in solution, it is recommended to store aliquots at -20°C and use them within one month to prevent loss of potency and avoid multiple freeze-thaw cycles. The solid compound should be desiccated at room temperature.
Q3: I'm concerned about the chemical stability of this compound in my aqueous buffer during a multi-day experiment. What are the primary degradation pathways?
A3: While specific degradation pathways for this compound have not been extensively published, phosphonate-containing compounds can be susceptible to hydrolysis, especially at extreme pH values and elevated temperatures.[1][2][3] The carbon-phosphorus (C-P) bond is generally stable, but the ester or amide linkages in a molecule can be more labile. For aminophosphonates, cleavage of the C-N bond has also been observed in biodegradation studies.[4]
Q4: Can the type of buffer I use affect the stability of this compound?
A4: Yes, the buffer composition can influence stability. For example, some buffers can interact with the compound of interest. While no specific interactions with this compound have been documented, it is good practice to be aware of potential buffer effects. For instance, Tris buffer contains a primary amine and has been shown to react with certain classes of molecules.
Q5: How can I assess the stability of this compound in my specific experimental buffer?
A5: A stability study using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most reliable way to determine the stability of this compound in your buffer.[1] This involves incubating the compound in the buffer under your experimental conditions and monitoring its concentration over time. See the "Experimental Protocols" section for a detailed methodology.
Quantitative Stability Data
The following table provides hypothetical stability data for this compound in various common buffers at different temperatures. Note: This data is for illustrative purposes to demonstrate how stability can be affected by buffer type, pH, and temperature. Actual stability should be determined experimentally.
| Buffer (pH) | Temperature (°C) | Incubation Time (hours) | This compound Remaining (%) |
| PBS (7.4) | 4 | 24 | >98% |
| PBS (7.4) | 25 (Room Temp) | 24 | ~95% |
| PBS (7.4) | 37 | 24 | ~90% |
| Tris-HCl (7.4) | 25 (Room Temp) | 24 | ~96% |
| Tris-HCl (8.5) | 25 (Room Temp) | 24 | ~92% |
| DMEM (7.4) | 37 | 24 | ~88% |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in an Aqueous Buffer using HPLC
This protocol outlines a general procedure for determining the stability of this compound in a specific experimental buffer.
1. Materials:
- This compound
- Experimental buffer of interest (e.g., PBS, Tris-HCl)
- HPLC system with UV detector
- C18 HPLC column
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid or other suitable mobile phase modifier
- Incubator or water bath
2. Method:
Visualizations
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodegradation of selected aminophosphonates by the bacterial isolate Ochrobactrum sp. BTU1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Confounding Effects of Metalloprotease Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the confounding effects of metalloprotease inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My metalloprotease inhibitor is showing low potency or no effect in my cell-based assay. What are the possible causes and solutions?
A: Several factors can contribute to the apparent lack of efficacy of a metalloprotease inhibitor in a cellular context. Here’s a troubleshooting guide:
-
Inhibitor Concentration: The effective concentration in a cell-based assay can be significantly different from the biochemical IC50 value due to factors like cell permeability and protein binding in the culture medium.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. Start with a broad range of concentrations and narrow it down to find the lowest effective, non-toxic concentration.[1]
-
-
Inhibitor Solubility and Stability: Many small molecule inhibitors have poor aqueous solubility and can precipitate in cell culture media, reducing their effective concentration. They may also be unstable under prolonged incubation conditions.
-
Solution: Prepare a high-concentration stock solution in an appropriate solvent like DMSO. When diluting into your culture medium, ensure the final solvent concentration is low (typically <0.5%) to avoid solvent-induced toxicity. Visually inspect the medium for any signs of precipitation. Consider the stability of the inhibitor at 37°C and the duration of your experiment.
-
-
Off-Target Effects: The observed cellular phenotype, or lack thereof, might be due to the inhibitor's effect on other proteases or signaling molecules.
-
Solution: Validate the on-target effect by measuring the activity of the target metalloprotease directly in your experimental system, for instance, by using a specific activity assay or by measuring the cleavage of a known substrate via Western blot.
-
Q2: I'm observing unexpected cytotoxicity with my metalloprotease inhibitor. How can I determine if this is an on-target or off-target effect?
A: Distinguishing between on-target and off-target toxicity is crucial for interpreting your results accurately.
-
Dose-Response Analysis: Cytotoxicity may only manifest at concentrations much higher than those required for inhibiting the target metalloprotease.
-
Solution: Perform a careful dose-response analysis for both metalloprotease inhibition and cytotoxicity (e.g., using an MTT assay). If the cytotoxic concentration is significantly higher than the inhibitory concentration, the toxicity is more likely an off-target effect.
-
-
Control Experiments: Using a structurally different inhibitor for the same target can help clarify the source of toxicity.
-
Solution: If another inhibitor with a different chemical scaffold produces the same cytotoxic effect at a similar inhibitory concentration, the toxicity is more likely to be on-target. Conversely, if the toxicity profiles differ significantly, off-target effects are a likely cause.[1]
-
-
Rescue Experiments: If possible, expressing a version of the target metalloprotease that is resistant to the inhibitor can confirm on-target toxicity.
-
Solution: If expressing the inhibitor-resistant mutant rescues the cells from the cytotoxic phenotype, this strongly suggests the toxicity is an on-target effect.[1]
-
-
Target Engagement Assays: Confirm that the inhibitor is binding to its intended target within the cell at the concentrations used.
-
Solution: Techniques like the cellular thermal shift assay (CETSA) can be used to verify target engagement in a cellular context.[1]
-
Q3: My experiments are yielding inconsistent results. What are some common sources of variability when working with metalloprotease inhibitors?
A: Reproducibility is key in research. Here are common culprits for inconsistent results and how to address them:
-
Inhibitor Preparation and Storage: Improper handling of the inhibitor can lead to degradation or precipitation.
-
Solution: Prepare fresh dilutions of your inhibitor from a stock solution for each experiment. Store stock solutions at the recommended temperature (usually -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration in the culture medium can all influence the cellular response to an inhibitor.
-
Solution: Standardize your cell culture protocols. Use cells within a consistent range of passage numbers and seed them at a consistent density. Be aware that components in serum can bind to inhibitors, reducing their effective concentration. Consider using serum-free or low-serum media for certain experiments, but be mindful of the potential impact on cell viability.
-
-
Assay Conditions: The sensitivity and design of your assay can significantly impact the results.
-
Solution: Ensure your assay is properly optimized and validated. For example, in a cell migration assay, the pore size of the transwell membrane and the chemoattractant used are critical parameters.
-
Quantitative Data Summary
The following tables summarize the inhibitory activity (IC50 values) of common metalloprotease inhibitors against various metalloproteases, including off-target interactions with ADAM (A Disintegrin and Metalloproteinase) family members.
Table 1: IC50 Values (nM) of Selected Metalloprotease Inhibitors
| Inhibitor | MMP-1 | MMP-2 | MMP-3 | MMP-8 | MMP-9 | MMP-13 | MMP-14 | ADAM10 | ADAM17 |
| Batimastat (BB-94) | 4 | 8 | 20 | 1 | 4 | 3 | - | Yes | Yes |
| Marimastat | 5 | 9 | 13 | - | 3 | 6 | - | Yes | Yes |
| Prinomastat | - | 1.3 | 1.1 | - | 0.4 | 0.9 | 0.5 | Yes | Yes |
| Tanomastat | - | 0.53 | 0.17 | - | 0.61 | 0.22 | - | Yes | Yes |
| Rebimastat | 11 | 2.5 | 1.4 | 1.1 | 0.5 | 0.7 | 0.4 | Yes | Yes |
| GW280264X | - | - | - | - | - | - | - | 11.5 | 8.0 |
| INCB3619 | - | - | - | - | - | - | - | 22 | 14 |
| TAPI-0 | - | - | - | - | - | - | - | - | 100 |
| TAPI-1 | Yes | Yes | Yes | Yes | Yes | Yes | Yes | Yes | Yes |
| KP-457 | - | 717 | 9760 | 2200 | 5410 | 930 | 2140 | 748 | 11.1 |
Note: "Yes" indicates reported inhibitory activity without a specific IC50 value in the cited sources. "-" indicates data not available in the cited sources. The IC50 values can vary depending on the assay conditions.[2][3][4][5]
Key Experimental Protocols
Determining Inhibitor IC50 using a Fluorometric Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific metalloprotease using a fluorogenic substrate.
Materials:
-
Purified active metalloprotease
-
Fluorogenic metalloprotease substrate
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
Test inhibitor and a known control inhibitor
-
DMSO (for dissolving inhibitors)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor and control inhibitor in assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%).
-
Enzyme Preparation: Dilute the purified metalloprotease to the desired working concentration in assay buffer.
-
Assay Setup:
-
Add 50 µL of the diluted inhibitor solutions to the wells of the 96-well plate.
-
Include wells with assay buffer and DMSO as a no-inhibitor control.
-
Add 25 µL of the diluted enzyme solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Add 25 µL of the fluorogenic substrate solution to each well to start the reaction.
-
Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the substrate over a set period (e.g., 30-60 minutes) at 37°C.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Assessing Inhibitor Cytotoxicity using the MTT Assay
This protocol describes how to evaluate the cytotoxic effects of a metalloprotease inhibitor on a chosen cell line.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight (for adherent cells).[6][7]
-
Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of the test inhibitor. Include vehicle-only controls.[6]
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[8][9]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and plot a dose-response curve to determine the CC50 (half-maximal cytotoxic concentration).
Western Blot Protocol for Target Validation
This protocol details the steps to assess the levels of a target metalloprotease or the cleavage of its substrate in response to inhibitor treatment.
Materials:
-
Cell lysates from inhibitor-treated and control cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target metalloprotease or substrate
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.[10]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[10]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[10]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: After further washes, apply the chemiluminescent substrate and capture the signal using an imaging system.[10]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative protein levels.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Inhibition of HIV-1 release by ADAM metalloproteinase inhibitors [frontiersin.org]
- 3. Frontiers | ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. MTT (Assay protocol [protocols.io]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
CGS35066 Technical Support Center: Interpreting Unexpected Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CGS35066. The information is designed to help interpret unexpected experimental outcomes and provide guidance on potential next steps.
Frequently Asked Questions (FAQs)
1. My cells/tissue show an unexpected phenotype after this compound treatment that doesn't seem related to Endothelin-1 (B181129) (ET-1) pathway inhibition. What could be happening?
While this compound is a potent and selective inhibitor of Endothelin-Converting Enzyme-1 (ECE-1), off-target effects, though minimal, can occur, particularly at higher concentrations.[1][2][3] Consider the following possibilities:
-
Inhibition of Neutral Endopeptidase 24.11 (NEP): this compound inhibits NEP, albeit at a much lower potency than ECE-1.[1][2][3] NEP is responsible for the degradation of several vasoactive peptides, including atrial natriuretic peptide (ANP).[2] Inhibition of NEP could lead to an accumulation of these peptides, causing unforeseen biological effects. At a high dose of 30 mg/kg in rats, this compound was observed to double the plasma levels of irANP.[2]
-
Dose-dependent effects: Ensure you are using the appropriate concentration of this compound. High concentrations may lead to non-specific binding and off-target effects. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental model.
-
Purity of the compound: Verify the purity of your this compound stock. Impurities could be responsible for the unexpected phenotype.
2. I am not observing the expected decrease in Endothelin-1 levels or the expected physiological response (e.g., change in blood pressure) after this compound administration. What are the possible reasons?
Several factors could contribute to a lack of efficacy in your experiment:
-
Compound Degradation: Ensure proper storage and handling of this compound. It should be stored at room temperature in the continental US, but this may vary elsewhere.[1] Repeated freeze-thaw cycles of stock solutions should be avoided.
-
Experimental Model: The expression and activity of ECE-1 can vary significantly between different cell types, tissues, and animal models. Confirm that your model system has sufficient ECE-1 activity to observe a significant effect of inhibition.
-
Prodrug vs. Active Compound: this compound is the active inhibitor. An orally active prodrug, CGS 35339, also exists.[3][4] Ensure you are using the correct form for your experimental design.
-
Pharmacokinetics and Pharmacodynamics: In in vivo studies, the route of administration, dose, and timing of measurements are critical. This compound has shown potent and sustained ECE-1 inhibitory activity in vivo.[3] For instance, intravenous administration in rats showed a dose-dependent inhibition of the big ET-1-induced pressor response.[2] Review your experimental protocol to ensure these parameters are optimized.
3. I am observing conflicting results when comparing my in vitro and in vivo data with this compound. What could be the cause?
Discrepancies between in vitro and in vivo results are not uncommon. Potential reasons include:
-
Metabolism: this compound may be metabolized in vivo, leading to a different effective concentration at the target site compared to in vitro experiments.
-
Bioavailability: The bioavailability of this compound can be influenced by the route of administration and the formulation used.
-
Complex Biological Systems: In vivo systems involve complex interactions between different cell types and signaling pathways that are not fully recapitulated in in vitro models. The net effect of ECE-1 inhibition in vivo may be modulated by these complex interactions.
Troubleshooting Guides
Issue: Unexpected Cardiovascular Effects
| Symptom | Possible Cause | Suggested Action |
| Unexpected drop in blood pressure | Inhibition of NEP leading to increased levels of vasodilatory peptides like ANP.[2] | 1. Measure plasma levels of ANP or other NEP substrates. 2. Use a lower concentration of this compound to minimize NEP inhibition. 3. Consider using a more selective ECE-1 inhibitor if available. |
| Lack of effect on blood pressure | Insufficient ECE-1 activity in the chosen model or suboptimal experimental design. | 1. Confirm ECE-1 expression and activity in your model. 2. Optimize the dose and route of administration of this compound. 3. Ensure the use of appropriate controls, such as administering big ET-1 to confirm the blockade of its conversion.[2] |
Issue: Inconsistent Results Across Experiments
| Symptom | Possible Cause | Suggested Action |
| High variability between replicates | 1. Inconsistent preparation of this compound solutions. 2. Variability in cell culture conditions or animal handling. 3. Degradation of the compound. | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Standardize all experimental procedures. 3. Verify the integrity of the this compound stock. |
| Results not reproducible | Change in experimental conditions or reagents. | 1. Maintain a detailed experimental log. 2. Use the same batch of this compound and other critical reagents if possible. 3. Calibrate all instruments regularly. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme | IC50 Value | Source |
| Human Endothelin-Converting Enzyme-1 (ECE-1) | 22 ± 0.9 nM | [2][3] |
| Rat Kidney Neutral Endopeptidase 24.11 (NEP) | 2.3 ± 0.03 µM | [2][3] |
Table 2: In Vivo Efficacy of this compound in Conscious Rats (Intravenous Administration)
| Dose (mg/kg) | Inhibition of Big ET-1 Pressor Response at 30 min | Inhibition of Big ET-1 Pressor Response at 120 min |
| 0.3 | 61 ± 7% | 29 ± 7% |
| 1.0 | 78 ± 4% | 63 ± 5% |
| 3.0 | 93 ± 4% | 63 ± 5% |
| 10.0 | 98 ± 2% | 84 ± 10% |
| Data adapted from Trapani et al., 2000.[2] |
Experimental Protocols
In Vitro ECE-1 Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human ECE-1 is used as the enzyme source. A fluorogenic substrate for ECE-1 is prepared in a suitable assay buffer.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of inhibitor concentrations.
-
Assay Procedure:
-
Add the ECE-1 enzyme to the wells of a microplate.
-
Add the different concentrations of this compound or vehicle control to the wells.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the fluorescence intensity over time using a plate reader.
-
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Assessment of ECE-1 Inhibition in Rats
-
Animal Preparation: Use conscious, catheterized rats to allow for intravenous administration of compounds and continuous monitoring of mean arterial pressure (MAP).
-
Experimental Protocol:
-
Allow the animals to acclimate.
-
Administer a bolus intravenous injection of big endothelin-1 (big ET-1) and record the pressor response (increase in MAP).
-
Administer this compound or vehicle control intravenously at the desired dose.
-
At specified time points after this compound administration (e.g., 30 and 120 minutes), administer another bolus of big ET-1 and record the pressor response.
-
-
Data Analysis: Calculate the area under the curve (AUC) for the pressor response to big ET-1 before and after this compound administration. The percentage of inhibition is calculated as: (1 - (AUC after this compound / AUC before this compound)) * 100.
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of a potent and selective endothelin-converting enzyme inhibitor, CGS 35066 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
pH-dependent activity and stability of CGS35066
This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance for the use of CGS35066, a potent and selective endothelin-converting enzyme-1 (ECE-1) inhibitor.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and selective aminophosphonate inhibitor of endothelin-converting enzyme-1 (ECE-1).[1][2] Its primary mechanism of action is to block the activity of ECE-1, an enzyme responsible for the conversion of big endothelin-1 (B181129) (big ET-1) into the potent vasoconstrictor endothelin-1 (ET-1). By inhibiting ECE-1, this compound effectively reduces the production of ET-1.
2. What is the selectivity of this compound?
This compound displays high selectivity for ECE-1 over neutral endopeptidase 24.11 (NEP). It has been shown to be over 100-fold more selective for ECE-1.[3]
3. What are the in vitro IC50 values for this compound?
The IC50 values for this compound are:
4. Is this compound effective in vivo?
Yes, this compound has demonstrated potent and sustained ECE-1 inhibitory activity in vivo. In conscious rats, it has been shown to block the pressor response induced by big ET-1.[4][5][6] For instance, at a dose of 10 mg/kg i.v., it inhibited the pressor response to big ET-1 by 84%.[5][6]
5. How should I store this compound?
It is recommended to store this compound at room temperature in the continental US, though storage conditions may vary elsewhere.[1] For specific storage instructions, always refer to the Certificate of Analysis provided by the supplier.
6. How do I prepare stock solutions of this compound?
The preparation of stock solutions will depend on the specific requirements of your experiment. The molecular weight of this compound is 349.28 g/mol , which can be used to calculate the required mass for a desired concentration.[3] Always use a high-purity solvent appropriate for your experimental system. For batch-specific molecular weights, which may vary due to hydration, refer to the Certificate of Analysis.[3]
Troubleshooting Guides
Issue: Variability in experimental results.
-
Potential Cause 1: pH of the assay buffer. The activity of both the target enzyme (ECE-1) and the inhibitor can be highly dependent on the pH of the environment.
-
Recommendation: Ensure the pH of your assay buffer is consistent across all experiments. It is advisable to perform a pH optimization experiment to determine the optimal pH for ECE-1 activity and this compound inhibition in your specific assay system.
-
-
Potential Cause 2: Compound stability. The stability of this compound in your experimental buffer and under your storage conditions may affect its potency.
-
Recommendation: Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. If you suspect stability issues, consider performing a stability study of this compound in your assay buffer over the time course of your experiment.
-
-
Potential Cause 3: Inconsistent reagent concentrations.
-
Recommendation: Carefully calibrate all pipettes and ensure accurate preparation of all reagents, including the enzyme, substrate (big ET-1), and inhibitor (this compound).
-
Issue: Low or no observable inhibition.
-
Potential Cause 1: Incorrect concentration of this compound.
-
Recommendation: Verify the calculations for your stock solution and dilutions. Perform a dose-response experiment with a wide range of this compound concentrations to determine the effective concentration range.
-
-
Potential Cause 2: Inactive enzyme.
-
Recommendation: Test the activity of your ECE-1 enzyme with a positive control inhibitor or by measuring the conversion of big ET-1 to ET-1 in the absence of any inhibitor.
-
-
Potential Cause 3: Inappropriate assay conditions.
-
Recommendation: Review the literature for established ECE-1 activity assay protocols and ensure your conditions (e.g., temperature, incubation time, substrate concentration) are appropriate.
-
Quantitative Data Summary
| Target Enzyme | Species | IC50 Value | Reference |
| Endothelin-Converting Enzyme-1 (ECE-1) | Human | 22 nM | [1][2][4][5][6] |
| Neutral Endopeptidase 24.11 (NEP) | Rat (kidney) | 2.3 µM | [1][2][4][5][6] |
Experimental Protocols
Protocol: In Vitro ECE-1 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on ECE-1. Specific conditions may need to be optimized for your laboratory setup.
Materials:
-
Recombinant human ECE-1
-
Big Endothelin-1 (human) as the substrate
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Quenching solution (e.g., 0.1% Trifluoroacetic Acid)
-
96-well microplate
-
HPLC system for detection of ET-1
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer to achieve the desired final concentrations.
-
Prepare solutions of ECE-1 and big ET-1 in the assay buffer.
-
-
Enzyme Reaction:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
This compound solution (or vehicle control)
-
ECE-1 solution
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the big ET-1 solution to each well.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.
-
-
Reaction Termination:
-
Stop the reaction by adding the quenching solution to each well.
-
-
Detection and Analysis:
-
Analyze the amount of ET-1 produced in each well using a validated HPLC method.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable non-linear regression software.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CGS 35066 | Other Proteases | Tocris Bioscience [tocris.com]
- 4. Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of a potent and selective endothelin-converting enzyme inhibitor, CGS 35066 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Refining Experimental Design for CGS35066 Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving CGS35066, a potent and selective endothelin-converting enzyme-1 (ECE-1) inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the use of this compound in experimental settings.
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
A1: this compound has limited solubility in aqueous solutions. For in vitro studies, it is recommended to prepare a stock solution in a suitable solvent. While solubility in 1eq. NaOH is reported, for cell culture experiments, preparing a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) is a common practice for similar aminophosphonate inhibitors. It is crucial to ensure the final solvent concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts. If precipitation occurs upon dilution into aqueous buffers or cell culture media, consider the following troubleshooting steps:
-
Sonication: Briefly sonicate the solution to aid dissolution.
-
Warming: Gently warm the solution (e.g., to 37°C).
-
Serial Dilution: Perform serial dilutions in your final buffer or media rather than a single large dilution.
-
Vehicle Control: Always include a vehicle control (the same concentration of solvent without this compound) in your experiments to account for any effects of the solvent itself.
Q2: I am observing lower than expected inhibition of ECE-1 activity. What are the possible reasons?
A2: Several factors could contribute to reduced efficacy of this compound in your assay:
-
Inaccurate Concentration: Verify the concentration of your this compound stock solution. If possible, confirm the purity and identity of the compound.
-
Enzyme Activity: Ensure your ECE-1 enzyme is active. Include a positive control with a known ECE-1 inhibitor (if available) or confirm substrate cleavage in the absence of any inhibitor.
-
Substrate Concentration: The inhibitory effect of competitive inhibitors can be influenced by the substrate concentration. Ensure you are using an appropriate concentration of the ECE-1 substrate (e.g., big endothelin-1).
-
Assay Conditions: Optimal ECE-1 activity is typically observed at a neutral pH.[1] Verify that your assay buffer pH and temperature are within the optimal range for the enzyme.
-
Compound Stability: While generally stable, prolonged storage in solution at room temperature may lead to degradation. Prepare fresh dilutions from a frozen stock solution for each experiment.
Q3: I am concerned about potential off-target effects of this compound. What is known about its selectivity?
A3: this compound is a selective inhibitor of ECE-1. It exhibits significantly lower potency against neutral endopeptidase 24.11 (NEP), with an IC50 value for NEP being over 100-fold higher than for ECE-1.[2] Studies have also shown that this compound does not inhibit angiotensin-converting enzyme (ACE).[2] However, for comprehensive characterization, especially when unexpected cellular phenotypes are observed, it is advisable to perform a broader off-target screening against a panel of related metalloproteases or other relevant enzymes.
Q4: What is a suitable starting dose for in vivo studies with this compound in rodents?
A4: For in vivo studies in rats, intravenous (i.v.) doses of this compound ranging from 0.3 to 10.0 mg/kg have been shown to effectively block the pressor response induced by big endothelin-1 (B181129).[2] The optimal dose for your specific study will depend on the animal model, the route of administration, and the desired duration of action. It is recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your experimental conditions.
Data Presentation
The following tables summarize key quantitative data for this compound to facilitate experimental design and comparison.
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme Target | IC50 Value |
| Human Endothelin-Converting Enzyme-1 (ECE-1) | 22 ± 0.9 nM |
| Rat Kidney Neutral Endopeptidase 24.11 (NEP) | 2.3 ± 0.03 µM |
Data sourced from[2].
Table 2: In Vivo Efficacy of this compound in Conscious Rats
| Dose (i.v.) | Inhibition of Big ET-1 Pressor Response (at 30 min) | Inhibition of Big ET-1 Pressor Response (at 120 min) |
| 0.3 mg/kg | 61 ± 7% | 29 ± 7% |
| 1.0 mg/kg | 78 ± 4% | 63 ± 5% |
| 3.0 mg/kg | 93 ± 4% | 63 ± 5% |
| 10.0 mg/kg | 98 ± 2% | 84 ± 10% |
Data represents the percentage blockade of the mean arterial pressure response to intravenous administration of big endothelin-1. Sourced from[2].
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro ECE-1 Activity Assay (Fluorometric)
This protocol is a general guideline for measuring ECE-1 activity and its inhibition by this compound using a fluorogenic substrate.
Materials:
-
Recombinant human ECE-1
-
Fluorogenic ECE-1 substrate (e.g., a quenched fluorescent peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound
-
DMSO (for stock solution)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Prepare Reagents:
-
Dilute the ECE-1 enzyme to the desired concentration in pre-warmed assay buffer.
-
Prepare serial dilutions of this compound from the stock solution in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Prepare the fluorogenic substrate in assay buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
Add 50 µL of the diluted this compound or vehicle control (assay buffer with the same final DMSO concentration) to the wells of the 96-well plate.
-
Add 25 µL of the diluted ECE-1 enzyme solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 25 µL of the substrate solution to each well to start the reaction.
-
-
Measure Fluorescence:
-
Immediately begin reading the fluorescence intensity kinetically using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorogenic substrate. Take readings every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: In Vivo Assessment of ECE-1 Inhibition in Rats (Pressor Response)
This protocol describes a method to evaluate the in vivo efficacy of this compound by measuring its ability to inhibit the hypertensive effect of big endothelin-1.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Big endothelin-1 (human)
-
Saline (0.9% NaCl)
-
Anesthetic (if required for catheter implantation)
-
Catheters for intravenous administration and blood pressure monitoring
-
Blood pressure transducer and recording system
Procedure:
-
Animal Preparation:
-
Surgically implant catheters into the femoral artery (for blood pressure measurement) and femoral vein (for drug administration) of the rats under anesthesia. Allow for a recovery period of at least 24 hours.
-
-
This compound Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline). The original study does not specify the vehicle for the i.v. solution, so preliminary formulation work may be necessary.
-
Administer the desired dose of this compound (e.g., 0.3, 1.0, 3.0, or 10.0 mg/kg) or vehicle control via the intravenous catheter.
-
-
Big Endothelin-1 Challenge:
-
At a specified time point after this compound administration (e.g., 30 minutes or 120 minutes), administer a bolus of big endothelin-1 (e.g., 0.3 nmol/kg, i.v.).[2]
-
-
Blood Pressure Monitoring:
-
Continuously record the mean arterial pressure (MAP) before and after the administration of big endothelin-1.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) of the MAP response to big endothelin-1 for both the vehicle-treated and this compound-treated groups.
-
Determine the percent inhibition of the pressor response by this compound by comparing the AUC of the treated group to the vehicle control group.
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound inhibits ECE-1, blocking the conversion of Big ET-1 to the potent vasoconstrictor ET-1.
Experimental Workflow
Caption: A general workflow for the evaluation of this compound from in vitro characterization to in vivo efficacy studies.
References
Validation & Comparative
Validating ECE-1 Inhibition: A Comparative Guide to CGS35066 and Alternative In Vitro Tools
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the endothelin-converting enzyme-1 (ECE-1) inhibitor, CGS35066, with other commonly used inhibitors. The information presented herein, including supporting experimental data and detailed protocols, is intended to assist researchers in selecting the most appropriate tools for their studies of the endothelin system.
Introduction to ECE-1 and its Inhibition
Endothelin-converting enzyme-1 (ECE-1) is a key metalloprotease in the biosynthesis of the potent vasoconstrictor peptide, endothelin-1 (B181129) (ET-1).[1][2] ECE-1 catalyzes the final step in the pathway, converting the inactive precursor "big ET-1" into the biologically active ET-1.[1][2][3] Given the role of ET-1 in various physiological and pathophysiological processes, including blood pressure regulation, ECE-1 has become a significant target for therapeutic intervention.[4] A variety of inhibitors have been developed to probe the function of ECE-1 and to assess its potential as a drug target. This guide focuses on the in vitro validation of one such inhibitor, this compound, and provides a comparative analysis with other known ECE-1 inhibitors.
Comparative Analysis of ECE-1 Inhibitors
The potency of this compound and alternative inhibitors against ECE-1 is summarized in the table below. The data, presented as half-maximal inhibitory concentrations (IC50), has been compiled from in vitro studies. A lower IC50 value indicates a higher inhibitory potency. For context, the inhibitory activity against Neutral Endopeptidase (NEP), another metalloprotease, is also included to indicate the selectivity of these compounds.
| Inhibitor | ECE-1 IC50 (nM) | NEP IC50 (µM) | Selectivity (ECE-1 vs NEP) |
| This compound | 22[5][6] | 2.3[5][6] | ~105-fold |
| Phosphoramidon | ~1000[7] | ~0.0003[7] | ~0.0003-fold |
| CGS26303 | 410[8] | 0.001[8] | ~0.002-fold |
Note: The IC50 values presented are from different studies and may have been determined under varying experimental conditions. Direct comparison should be made with caution.
ECE-1 Signaling Pathway
The endothelin signaling pathway begins with the synthesis of pre-pro-endothelin-1, which is cleaved to form big ET-1. ECE-1 then converts big ET-1 to the active ET-1 peptide.[1][9] ET-1 can then bind to two types of G protein-coupled receptors: endothelin receptor A (ETA) and endothelin receptor B (ETB).[1][3][10] Activation of these receptors on vascular smooth muscle cells leads to an increase in intracellular calcium, resulting in vasoconstriction.[1][3]
Caption: ECE-1 Signaling Pathway.
Experimental Protocols
In Vitro Fluorometric ECE-1 Inhibition Assay
This protocol outlines a procedure for determining the in vitro inhibitory activity of compounds against human recombinant ECE-1 using a fluorogenic substrate.
Materials:
-
Recombinant Human ECE-1 (e.g., from R&D Systems, Catalog # 1784-ZN)[11][12]
-
Fluorogenic Peptide Substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH, R&D Systems, Catalog # ES005)[11][12]
-
Test Inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescent microplate reader with excitation at 320 nm and emission at 405 nm[11][12]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in the chosen solvent.
-
Create a series of dilutions of the test inhibitor in Assay Buffer.
-
Dilute the recombinant human ECE-1 to a working concentration of 0.1 µg/mL in Assay Buffer.[11][12]
-
Dilute the fluorogenic substrate to a working concentration of 20 µM in Assay Buffer.[11][12]
-
-
Assay Setup:
-
To the wells of the 96-well black microplate, add 40 µL of Assay Buffer.
-
Add 10 µL of the diluted test inhibitor solutions to the appropriate wells. For the control (uninhibited) wells, add 10 µL of Assay Buffer with the same concentration of solvent used for the inhibitors.
-
Add 50 µL of the diluted recombinant human ECE-1 solution to all wells except the substrate blank wells. To the substrate blank wells, add 50 µL of Assay Buffer.[11][12]
-
-
Pre-incubation:
-
Mix the contents of the wells by gentle shaking.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 50 µL of the diluted fluorogenic substrate to all wells.[11][12]
-
Immediately place the plate in the fluorescent microplate reader.
-
Measure the fluorescence intensity kinetically for at least 5 minutes, with readings taken every 30-60 seconds, at an excitation wavelength of 320 nm and an emission wavelength of 405 nm.[11][12]
-
-
Data Analysis:
-
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the rate of the substrate blank from all other rates to correct for background fluorescence.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow
The following diagram illustrates the key steps in the in vitro validation of an ECE-1 inhibitor.
Caption: ECE-1 Inhibition Assay Workflow.
References
- 1. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ECE-1: a membrane-bound metalloprotease that catalyzes the proteolytic activation of big endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV Physiology | Endothelin [cvphysiology.com]
- 4. What ECE inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterization of phosphoramidon-sensitive metalloproteinases with endothelin-converting enzyme activity in porcine lung membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of a potent and selective endothelin-converting enzyme inhibitor, CGS 35066 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. rndsystems.com [rndsystems.com]
Confirming the Specificity of CGS35066 for ECE-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CGS35066 with other known metalloprotease inhibitors, offering experimental data and protocols to facilitate the confirmation of its specificity for Endothelin-Converting Enzyme-1 (ECE-1). Understanding the selectivity of a small molecule inhibitor is paramount in drug development to minimize off-target effects and ensure therapeutic efficacy.
Comparative Inhibitor Performance
The selectivity of this compound for ECE-1 is best understood by comparing its inhibitory activity (IC50 values) against other related metalloproteases. The following table summarizes the available data for this compound and other inhibitors. A lower IC50 value indicates greater potency. The selectivity ratio, calculated by dividing the IC50 for other enzymes by the IC50 for ECE-1, provides a quantitative measure of specificity.
| Inhibitor | ECE-1 IC50 (nM) | NEP IC50 (nM) | ACE IC50 (µM) | Selectivity (NEP/ECE-1) |
| This compound | 22[1] | 2300[1] | >10[2] | ~105 |
| CGS 26303 | 410[1] | 1[1] | - | 0.0024 |
| Phosphoramidon (B1677721) | 3500[3] | 34[3] | 78[3] | 0.0097 |
Key Observations:
-
This compound demonstrates high potency for ECE-1 with an IC50 of 22 nM.[1]
-
Crucially, it exhibits a selectivity of approximately 105-fold for ECE-1 over Neutral Endopeptidase (NEP).[1]
-
In contrast, CGS 26303 is significantly more potent against NEP than ECE-1.[1]
-
Phosphoramidon, a broad-spectrum metalloprotease inhibitor, inhibits both ECE-1 and NEP, with higher potency towards NEP.[3] It also shows weak inhibition of Angiotensin-Converting Enzyme (ACE).[3]
-
This compound has been shown to have no activity against ACE at concentrations up to 10 µM.[2]
To further confirm the specificity of this compound, it is recommended to profile it against a broader panel of metalloproteinases, including various Matrix Metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs).
Experimental Protocols
To experimentally validate the specificity of this compound, a robust in vitro enzyme inhibition assay is required. The following protocol describes a fluorogenic assay to determine the IC50 of an inhibitor against ECE-1.
Protocol: Fluorogenic In Vitro ECE-1 Inhibition Assay
This protocol is adapted from commercially available ECE-1 activity assay kits and general enzyme inhibition assay principles.
Materials:
-
Recombinant human ECE-1
-
Fluorogenic ECE-1 substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl
-
This compound and other test inhibitors
-
Dimethyl sulfoxide (B87167) (DMSO) for inhibitor dilution
-
96-well black microplates
-
Fluorescence microplate reader (Excitation/Emission ~328/393 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute to the final working concentration (typically at or below the Km) in Assay Buffer.
-
Prepare a stock solution of recombinant human ECE-1 in Assay Buffer. The final enzyme concentration should be in the linear range of the assay.
-
Prepare a serial dilution of this compound and other test inhibitors in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Test inhibitor at various concentrations (or vehicle control - DMSO in Assay Buffer)
-
Recombinant human ECE-1 solution
-
-
Include controls:
-
No enzyme control: Assay Buffer and substrate only.
-
No inhibitor control (100% activity): Assay Buffer, enzyme, and vehicle.
-
Positive control inhibitor (optional): A known ECE-1 inhibitor like Phosphoramidon.
-
-
-
Pre-incubation:
-
Gently mix the contents of the plate and pre-incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the ECE-1 substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the increase in fluorescence intensity kinetically over 30-60 minutes, with readings every 1-2 minutes. The excitation and emission wavelengths should be optimized for the specific fluorogenic substrate used.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the data by expressing the reaction velocities as a percentage of the no-inhibitor control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism).
-
To confirm specificity, this assay should be repeated with other metalloproteases (e.g., NEP, ACE, various MMPs) using their respective substrates and optimal assay conditions.
Visualizing the Mechanism and Workflow
To better understand the context of ECE-1 inhibition and the experimental process, the following diagrams are provided.
Caption: The role of ECE-1 in the endothelin signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for confirming the specificity of this compound for ECE-1.
References
- 1. Design and synthesis of a potent and selective endothelin-converting enzyme inhibitor, CGS 35066 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
- 3. Differential structure-activity relationships of phosphoramidon analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CGS35066 and CGS 26303: Efficacy and Selectivity in Enzyme Inhibition
In the landscape of pharmacological research, the development of specific and potent enzyme inhibitors is paramount for advancing therapeutic strategies. This guide provides a detailed comparison of two notable compounds, CGS35066 and CGS 26303, focusing on their efficacy as inhibitors of Endothelin-Converting Enzyme-1 (ECE-1) and Neutral Endopeptidase (NEP). Both enzymes play critical roles in cardiovascular regulation, making their inhibitors subjects of significant scientific interest.
Quantitative Efficacy and Selectivity
The inhibitory activity of this compound and CGS 26303 has been quantified through in vitro enzyme assays, with the half-maximal inhibitory concentration (IC50) serving as a key metric of potency. A lower IC50 value indicates a more potent inhibitor.
| Compound | Target Enzyme | IC50 Value |
| This compound | Endothelin-Converting Enzyme-1 (ECE-1) | 22 nM[1][2][3] |
| Neutral Endopeptidase (NEP) | 2.3 µM[1][2][3] | |
| CGS 26303 | Endothelin-Converting Enzyme-1 (ECE-1) | 410 nM[3] |
| Neutral Endopeptidase (NEP) | 1 nM[3] |
Analysis of the data reveals a distinct pharmacological profile for each compound. This compound emerges as a potent and highly selective inhibitor of ECE-1, demonstrating significantly greater potency for ECE-1 over NEP. Conversely, CGS 26303 acts as a potent dual inhibitor, with a pronounced inhibitory effect on NEP and, to a lesser extent, on ECE-1.[3]
In vivo studies in anesthetized rats further underscore these differences. When administered intravenously at a dose of 10 mg/kg, this compound inhibited the pressor response induced by big endothelin-1 (B181129) (big ET-1) by 84%, while CGS 26303, at the same dose, produced a 50% inhibition.[3] This suggests that the targeted inhibition of ECE-1 by this compound is highly effective in blocking the conversion of big ET-1 to the potent vasoconstrictor endothelin-1 (ET-1).
Signaling Pathway and Mechanism of Action
Both this compound and CGS 26303 exert their primary effects by interrupting the endothelin signaling pathway. ECE-1 is a key enzyme in this pathway, responsible for the proteolytic conversion of the inactive precursor, big ET-1, into the biologically active ET-1. ET-1 then binds to its receptors (ET-A and ET-B) on various cell types, notably smooth muscle cells, leading to a cascade of intracellular events that result in vasoconstriction and cell proliferation. By inhibiting ECE-1, these compounds effectively reduce the production of active ET-1, thereby mitigating its physiological effects.
CGS 26303 also potently inhibits NEP, an enzyme responsible for the degradation of several vasoactive peptides, including atrial natriuretic peptide (ANP). By inhibiting NEP, CGS 26303 can increase the levels of these peptides, which generally have vasodilatory and anti-proliferative effects, complementing its ECE-1 inhibitory action.
References
- 1. Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design and synthesis of a potent and selective endothelin-converting enzyme inhibitor, CGS 35066 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ECE-1 Inhibition: CGS35066 versus Phosphoramidon
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CGS35066 and phosphoramidon (B1677721) as inhibitors of Endothelin-Converting Enzyme-1 (ECE-1). This document outlines their respective performance, supported by experimental data, and provides detailed methodologies for key experiments.
Endothelin-Converting Enzyme-1 (ECE-1) is a critical metalloprotease in the endothelin signaling pathway, responsible for converting big endothelin-1 (B181129) into the potent vasoconstrictor endothelin-1 (ET-1).[1] Inhibition of ECE-1 is a key therapeutic strategy for various cardiovascular diseases. This guide focuses on two prominent inhibitors: this compound, a potent and selective inhibitor, and phosphoramidon, a broader spectrum metalloprotease inhibitor.
Quantitative Comparison of Inhibitor Potency
The inhibitory activities of this compound and phosphoramidon against ECE-1 and other metalloproteases are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency; a lower IC50 value indicates a more potent inhibitor.
| Inhibitor | Target Enzyme | IC50 Value | Species/Source | Reference |
| This compound | ECE-1 | 22 nM | Human | [2][3] |
| NEP | 2.3 µM (2300 nM) | Rat Kidney | [2][3] | |
| Phosphoramidon | ECE-1 | 3.5 µM (3500 nM) | Not Specified | [4][5] |
| NEP | 34 nM | Not Specified | [4][5] | |
| ACE | 78 µM (78000 nM) | Not Specified | [4][5] | |
| Thermolysin | 33 nM | Bacillus thermoproteolyticus | [6] |
Key Observation: this compound demonstrates significantly higher potency and selectivity for ECE-1 compared to phosphoramidon. This compound is over 100-fold more selective for ECE-1 over Neutral Endopeptidase (NEP). In contrast, phosphoramidon is a potent inhibitor of both ECE-1 and NEP, with a higher potency for NEP.[4][5][7] This lack of selectivity can be a confounding factor in experimental settings where specific inhibition of ECE-1 is desired.[7]
Experimental Protocols
Detailed methodologies for assessing ECE-1 inhibition are crucial for reproducible research. Below are outlines for common in vitro and cell-based assays.
In Vitro ECE-1 Inhibition Assay (Fluorometric)
This assay measures the enzymatic activity of ECE-1 by detecting the cleavage of a fluorogenic substrate.
Principle: Active ECE-1 cleaves a synthetic peptide substrate, releasing a fluorophore that can be quantified using a fluorescence microplate reader. The presence of an inhibitor reduces the rate of substrate cleavage, leading to a decrease in the fluorescent signal.
Materials:
-
Recombinant human ECE-1
-
Fluorogenic ECE-1 substrate (e.g., MCA-based peptide)
-
ECE-1 Assay Buffer
-
This compound and phosphoramidon
-
96-well white microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare a dilution series of this compound and phosphoramidon in ECE-1 Assay Buffer. Reconstitute the ECE-1 enzyme and substrate according to the manufacturer's instructions.
-
Enzyme and Inhibitor Incubation: To the wells of the 96-well plate, add the ECE-1 enzyme solution. Then, add the different concentrations of the inhibitors to their respective wells. Include a control well with no inhibitor.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the ECE-1 substrate to all wells.
-
Signal Detection: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7]
Cell-Based ECE-1 Inhibition Assay
This assay provides a more physiologically relevant system to evaluate inhibitor efficacy by measuring the conversion of big ET-1 to ET-1 in a cellular context.
Principle: A cell line expressing ECE-1 is treated with the inhibitor, and the subsequent production of ET-1 from exogenously added big ET-1 is measured.
Materials:
-
Cell line expressing ECE-1 (e.g., CHO cells transfected with human ECE-1, or vascular endothelial cells)[8][9]
-
Cell culture medium and reagents
-
Big Endothelin-1 (big ET-1)
-
This compound and phosphoramidon
-
ET-1 ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Culture: Seed the ECE-1 expressing cells in 24-well plates and grow to confluence.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or phosphoramidon for a specified time (e.g., 1 hour).
-
Substrate Addition: Add big ET-1 to the cell culture medium and incubate for a defined period (e.g., 4 hours) to allow for conversion to ET-1.
-
Sample Collection: Collect the cell culture supernatant.
-
ET-1 Quantification: Measure the concentration of ET-1 in the supernatant using an ET-1 specific ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of ET-1 production for each inhibitor concentration relative to the untreated control. Determine the IC50 value as described for the in vitro assay.[7]
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of ECE-1 inhibition, the following diagrams are provided.
Conclusion
The choice between this compound and phosphoramidon for ECE-1 inhibition studies depends on the specific experimental goals. For studies requiring high selectivity to probe the specific roles of ECE-1 without the confounding effects of NEP inhibition, this compound is the superior choice due to its high potency and selectivity.[7] Phosphoramidon, while a potent metalloprotease inhibitor, exhibits significant activity against both ECE-1 and NEP, making it more suitable for studies where broad-spectrum metalloprotease inhibition is desired or as a historical reference compound.[6][7] The experimental protocols and comparative data presented in this guide provide a foundation for researchers to make informed decisions in their investigations of the endothelin system.
References
- 1. What are ECE inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Differential structure-activity relationships of phosphoramidon analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The effects of phosphoramidon on the expression of human endothelin-converting enzyme-1 (ECE-1) isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphoramidon inhibits the generation of endothelin-1 from exogenously applied big endothelin-1 in cultured vascular endothelial cells and smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating CGS35066 Activity: A Comparative Guide to Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biochemical assays used to validate the activity of CGS35066, a potent and selective inhibitor of Endothelin-Converting Enzyme-1 (ECE-1). The document outlines its performance against other ECE-1 inhibitors, supported by experimental data, detailed protocols, and visual diagrams to facilitate a clear understanding of its biochemical validation.
Comparative Analysis of ECE-1 Inhibitors
This compound demonstrates high potency and selectivity for ECE-1 over Neutral Endopeptidase 24.11 (NEP). The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other relevant ECE-1 inhibitors. Lower IC50 values indicate greater potency.
| Compound | Target Enzyme | IC50 (nM) | Selectivity (NEP/ECE-1) |
| This compound | Human ECE-1 | 22 [1][2] | >100-fold [1][2] |
| Rat Kidney NEP | 2300[1][2] | ||
| CGS 26303 | Human ECE-1 | 410 | ~0.0024 |
| Human NEP | 1 | ||
| Phosphoramidon | ECE-1 | ~1000 - 3500 | ~0.0097 - 0.034 |
| NEP | ~0.3 - 34 | ||
| PD159790 | ECE-1 | Data not available | Data not available |
| SM-19712 | ECE-1 | Data not available | Data not available |
Endothelin Signaling Pathway
The endothelin pathway plays a crucial role in vasoconstriction. ECE-1 is a key enzyme in this pathway, responsible for converting the inactive precursor Big Endothelin-1 (Big ET-1) into the potent vasoconstrictor Endothelin-1 (ET-1). Inhibition of ECE-1 by compounds like this compound blocks this conversion, leading to reduced levels of active ET-1.
Caption: A diagram of the endothelin signaling pathway.
Experimental Protocols
Fluorometric Assay for ECE-1 Inhibition
This protocol describes a common method for determining the inhibitory activity of compounds against ECE-1 using a fluorogenic substrate.
Materials:
-
Recombinant human ECE-1
-
Fluorogenic ECE-1 substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound and other test inhibitors
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 320-340 nm, Emission: 390-420 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the ECE-1 substrate in DMSO.
-
Prepare serial dilutions of this compound and other test inhibitors in Assay Buffer.
-
Dilute the recombinant ECE-1 enzyme to the desired concentration in Assay Buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 50 µL of the appropriate inhibitor dilution (or buffer for control wells).
-
Add 25 µL of the diluted ECE-1 enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the ECE-1 substrate solution to each well.
-
Immediately measure the fluorescence in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
ECE-1 Inhibition Assay Workflow
The following diagram illustrates a generalized workflow for screening and characterizing ECE-1 inhibitors.
Caption: A generalized workflow for an ECE-1 inhibition assay.
References
Assessing the In Vivo Efficacy of the ECE-1 Inhibitor Prodrug CGS 35339: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of CGS 35339, an orally active prodrug of the potent and selective endothelin-converting enzyme-1 (ECE-1) inhibitor, CGS 35066. The information presented is intended to support research and development efforts in the field of cardiovascular and renal diseases by offering a consolidated overview of available experimental data and methodologies.
Introduction to CGS 35339 and ECE-1 Inhibition
Endothelin-1 (B181129) (ET-1) is a potent vasoconstrictor peptide implicated in the pathophysiology of various cardiovascular and renal diseases. Its production is dependent on the enzymatic cleavage of its precursor, big endothelin-1 (big ET-1), by endothelin-converting enzyme-1 (ECE-1). Inhibition of ECE-1 represents a promising therapeutic strategy for mitigating the detrimental effects of excessive ET-1.
CGS 35066 is a highly potent and selective inhibitor of ECE-1. To enhance its oral bioavailability, the prodrug CGS 35339 was developed. This guide focuses on the in vivo assessment of CGS 35339 and compares its efficacy with related compounds.
Endothelin Signaling Pathway
The diagram below illustrates the signaling pathway leading to endothelin-1-mediated vasoconstriction and the point of intervention for ECE-1 inhibitors like CGS 35066.
In Vivo Efficacy Data
| Compound | Administration Route | Dose | Efficacy | Citation |
| CGS 35066 | Intravenous | 10 mg/kg | 84% inhibition of big ET-1-induced pressor response | |
| CGS 26393 (Prodrug of a dual ECE/NEP inhibitor) | Oral | 30 mg/kg | 70% inhibition of big ET-1-induced pressor response | [1] |
| CGS 37808 (Prodrug of a triple ECE/NEP/ACE inhibitor) | Oral | 10 mgEq/kg | 71% inhibition of big ET-1-induced pressor response at 30 minutes | [2] |
Experimental Protocols
A detailed, standardized protocol for the big endothelin-1-induced pressor response assay is crucial for the accurate and reproducible assessment of ECE-1 inhibitor efficacy. The following is a generalized methodology based on common practices described in the literature.
Big Endothelin-1-Induced Pressor Response in Conscious Rats
Objective: To evaluate the ability of a test compound to inhibit the increase in mean arterial pressure (MAP) induced by an intravenous challenge with big endothelin-1.
Animal Model:
-
Species: Sprague-Dawley or similar rat strain.
-
Health Status: Healthy, adult males.
-
Housing: Housed under standard laboratory conditions with ad libitum access to food and water.
Surgical Preparation (performed several days prior to the experiment):
-
Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgically implant catheters into the carotid artery (for blood pressure measurement) and the jugular vein (for drug and big ET-1 administration).
-
Exteriorize the catheters at the back of the neck and protect them with a tethering system.
-
Allow the animals to recover from surgery for a minimum of 48 hours before the experiment.
Experimental Procedure:
-
On the day of the experiment, place the conscious, freely moving rats in their home cages.
-
Connect the arterial catheter to a pressure transducer for continuous monitoring of blood pressure and heart rate.
-
Allow the animals to acclimate for at least 30 minutes to obtain stable baseline readings.
-
Administer the test compound (e.g., CGS 35339) or vehicle orally via gavage at the desired dose and time point before the big ET-1 challenge.
-
At the designated time after drug administration, administer a bolus intravenous injection of big endothelin-1 (typically 1 nmol/kg) through the jugular vein catheter.
-
Record the change in mean arterial pressure (MAP) from baseline for a specified period (e.g., 30-60 minutes) following the big ET-1 injection.
-
The efficacy of the test compound is calculated as the percentage inhibition of the pressor response observed in the vehicle-treated control group.
Comparison with Alternatives
Direct head-to-head in vivo comparative studies of CGS 35339 with other ECE-1 inhibitors are limited in publicly accessible literature. However, a comparison can be drawn with daglutril (B1669770) (SLV-306), a dual inhibitor of ECE and neutral endopeptidase (NEP).
In a study with healthy human volunteers, oral administration of SLV-306 was shown to dose-dependently attenuate the rise in blood pressure following a big ET-1 infusion, confirming its in vivo ECE inhibitory activity.[3][4] While the experimental designs differ, this provides evidence for the in vivo efficacy of an orally administered ECE inhibitor.
Conclusion
The prodrug CGS 35339 holds significant promise as an orally active ECE-1 inhibitor. Based on the potent in vivo efficacy of its active metabolite, CGS 35066, and the demonstrated oral activity of structurally similar prodrugs, it is anticipated that CGS 35339 would effectively inhibit the big endothelin-1-induced pressor response in vivo. Further head-to-head comparative studies with other ECE-1 inhibitors are warranted to fully elucidate its therapeutic potential. The experimental protocol outlined in this guide provides a framework for conducting such in vivo efficacy assessments.
References
- 1. Inhibition of big ET-1-induced pressor response by an orally active dual inhibitor of endothelin-converting enzyme and neutral endopeptidase 24.11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CGS 35601 and its orally active prodrug CGS 37808 as triple inhibitors of endothelin-converting enzyme-1, neutral endopeptidase 24.11, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dual endothelin converting enzyme/neutral endopeptidase inhibitor SLV-306 (daglutril), inhibits systemic conversion of big endothelin-1 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Blockade of Pressor Response: A Comparative Analysis of CGS35066
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CGS35066, a potent Endothelin-Converting Enzyme (ECE) inhibitor, with other alternatives for the blockade of pressor responses. The information presented herein is supported by experimental data to aid researchers in their evaluation of compounds targeting the endothelin system.
Introduction to Endothelin-Mediated Pressor Response
The endothelin (ET) system plays a critical role in vasoconstriction and the regulation of blood pressure. Endothelin-1 (B181129) (ET-1), the most potent vasoconstrictor known, is synthesized from its inactive precursor, big endothelin-1 (big ET-1), by the action of Endothelin-Converting Enzyme (ECE). Inhibition of ECE-1 or blockade of endothelin receptors are key therapeutic strategies to mitigate the pressor effects of the endothelin pathway.
Mechanism of Action: ECE Inhibition vs. Receptor Antagonism
Two primary strategies are employed to block the pressor response mediated by the endothelin system:
-
Endothelin-Converting Enzyme (ECE) Inhibition: This approach, utilized by this compound, involves blocking the ECE-1 enzyme, thereby preventing the conversion of big ET-1 to the active ET-1. This effectively reduces the levels of the vasoconstrictor peptide.
-
Endothelin Receptor Antagonism: This strategy involves the use of molecules, such as bosentan (B193191), that block the ET-A and/or ET-B receptors. This prevents ET-1 from binding to its receptors on vascular smooth muscle cells, thus inhibiting vasoconstriction.
Comparative Efficacy of this compound
This compound is a highly potent and selective inhibitor of ECE-1. Its efficacy in blocking the pressor response induced by big ET-1 has been demonstrated in preclinical studies.
In Vitro Inhibitory Activity
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and a related, less selective compound, CGS 26303, against ECE-1 and Neutral Endopeptidase 24.11 (NEP).
| Compound | ECE-1 IC50 (nM) | NEP IC50 (nM) | Selectivity (NEP/ECE-1) |
| This compound | 22[1] | 2300[1] | ~105-fold |
| CGS 26303 | 410[2] | 1[2] | ~0.0024-fold |
Data presented as IC50 values, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%.
In Vivo Blockade of Big ET-1 Induced Pressor Response
The efficacy of this compound in blocking the pressor response to an intravenous challenge of big ET-1 in conscious rats is detailed below.
| Compound | Dose (mg/kg, i.v.) | Time Post-Dose (min) | % Inhibition of Pressor Response |
| This compound | 0.3 | 30 | 61 ± 7[1] |
| 120 | 29 ± 7[1] | ||
| 1.0 | 30 | 78 ± 4[1] | |
| 120 | 63 ± 5[1] | ||
| 3.0 | 30 | 93 ± 4[1] | |
| 120 | 63 ± 5[1] | ||
| 10.0 | 30 | 98 ± 2[1] | |
| 120 | 84 ± 10[1] | ||
| CGS 26303 | 10 | 90 | 50[2] |
Data represents the mean ± SEM percentage inhibition of the pressor response induced by big ET-1 (0.3 nmol/kg, i.v.) in conscious rats.[1]
Alternative Strategy: Endothelin Receptor Antagonism with Bosentan
Bosentan is a dual ET-A/ET-B receptor antagonist. Instead of preventing the formation of ET-1, it blocks its action at the receptor level. A study in humans with obesity demonstrated that bosentan can blunt the pressor response to a cold pressor test.[3]
| Compound | Population | Pressor Stimulus | Effect on Mean Arterial Pressure (MAP) |
| Bosentan | Overweight/Obese Humans | Cold Pressor Test | Significantly lower change in MAP compared to placebo[3] |
Signaling Pathways and Experimental Workflow
Endothelin-1 Signaling Pathway and Points of Intervention
Caption: Endothelin-1 synthesis and signaling with intervention points.
Experimental Workflow for Validating Pressor Response Blockade
Caption: Workflow for in vivo assessment of pressor response blockade.
Experimental Protocols
In Vivo Big Endothelin-1 Induced Pressor Response in Conscious Rats
This protocol outlines the methodology used to assess the in vivo efficacy of ECE inhibitors in blocking the pressor response to big ET-1.
1. Animal Model:
-
Male Sprague-Dawley rats are used for this model.
-
Animals are housed under standard laboratory conditions with free access to food and water.
2. Surgical Preparation:
-
Rats are anesthetized, and catheters are implanted in the femoral artery for the measurement of mean arterial pressure (MAP) and in the femoral vein for intravenous administration of compounds.
-
Catheters are exteriorized at the back of the neck and protected by a jacket system.
-
Animals are allowed to recover from surgery before the experiment.
3. Experimental Procedure:
-
On the day of the experiment, the arterial catheter is connected to a pressure transducer for continuous MAP recording.
-
A baseline MAP is established.
-
The test compound (e.g., this compound) or vehicle is administered intravenously.
-
At specified time points after dosing (e.g., 30 and 120 minutes), a bolus of big ET-1 (typically 0.3 nmol/kg) is administered intravenously.[1]
-
The pressor response (increase in MAP) is recorded and the area under the curve (AUC) of the change in MAP over time is calculated.
4. Data Analysis:
-
The percentage inhibition of the pressor response is calculated by comparing the AUC of the pressor response in the inhibitor-treated group to that of the vehicle-treated control group.
-
Statistical analysis is performed to determine the significance of the observed inhibition.
Conclusion
This compound is a potent and selective ECE-1 inhibitor that demonstrates significant dose-dependent and sustained blockade of the big ET-1-induced pressor response in vivo.[2] When compared to its predecessor, CGS 26303, this compound exhibits markedly improved selectivity for ECE-1 over NEP. While direct comparative data with endothelin receptor antagonists like bosentan in the same pressor model is limited, both ECE inhibition and receptor antagonism represent viable strategies for mitigating endothelin-mediated vasoconstriction. The choice of therapeutic strategy may depend on the specific pathological context and desired pharmacological profile. The experimental protocols and data presented in this guide provide a framework for the continued investigation and validation of novel inhibitors of the endothelin system.
References
- 1. Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of a potent and selective endothelin-converting enzyme inhibitor, CGS 35066 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
A Side-by-Side Comparison of ECE Inhibitors: CGS35066 and SM-19712
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent endothelin-converting enzyme (ECE) inhibitors, CGS35066 and SM-19712. The information presented is collated from published experimental data to assist researchers in selecting the appropriate tool for their specific scientific inquiries.
Overview and Mechanism of Action
Both this compound and SM-19712 are potent inhibitors of endothelin-converting enzyme (ECE-1), a key metalloprotease in the endothelin pathway. ECE-1 is responsible for the proteolytic conversion of the inactive precursor, big endothelin-1 (B181129) (big ET-1), into the highly potent vasoconstrictor and mitogen, endothelin-1 (ET-1). By inhibiting this enzyme, both compounds effectively reduce the levels of active ET-1, a peptide implicated in various cardiovascular and inflammatory diseases.
This compound is an aminophosphonate-based inhibitor, recognized for its high potency and selectivity against ECE-1.[1][2] Its inhibitory action has been well-characterized both in vitro and in vivo.
SM-19712 , a sulfonylureid-pyrazole derivative, is also a potent and highly selective ECE inhibitor.[2] Notably, its mechanism of action has also been linked to the modulation of other signaling pathways, such as the re-sensitization of neurokinin 1 (NK1) receptors, independent of its effects on ET-1 production.
Below is a diagram illustrating the role of ECE-1 in the endothelin signaling pathway and the point of intervention for inhibitors like this compound and SM-19712.
Caption: The Endothelin-1 (ET-1) synthesis pathway and the inhibitory action of this compound and SM-19712.
Chemical Properties and Structure
A fundamental comparison of any two small molecules begins with their chemical identity.
| Property | This compound | SM-19712 |
| Chemical Class | Aminophosphonate | Sulfonylureid-pyrazole |
| Molecular Formula | C₁₆H₁₆NO₆P | C₁₈H₁₃ClN₅NaO₃S · xH₂O |
| Molecular Weight | 349.28 g/mol | 437.84 g/mol (anhydrous) |
| CAS Number | 261619-50-5 | 194542-56-8 |
Chemical Structures:
Caption: 2D chemical structures of this compound and SM-19712.
In Vitro Potency and Selectivity
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. The following table summarizes the reported IC₅₀ values for both inhibitors against ECE-1 and, where available, other related enzymes to indicate selectivity.
| Target Enzyme | This compound (IC₅₀) | SM-19712 (IC₅₀) |
| Endothelin-Converting Enzyme-1 (ECE-1) | 22 nM (human)[1][3] | 42 nM (rat lung microsomes)[2] |
| Neutral Endopeptidase 24.11 (NEP) | 2.3 µM (rat kidney)[1] | No significant inhibition at 10-100 µM[2] |
| Angiotensin-Converting Enzyme (ACE) | No significant inhibition | No significant inhibition at 10-100 µM[2] |
Note: The IC₅₀ values were determined in different studies using enzymes from different species and preparations, which may account for some of the observed differences in potency. A direct head-to-head comparison under identical experimental conditions has not been reported.
In Vivo Efficacy
While in vitro data provides valuable insights into potency and selectivity, in vivo studies are essential to understand the physiological effects of these inhibitors.
This compound: Inhibition of Big ET-1-Induced Pressor Response in Rats
In conscious rats, intravenous administration of this compound demonstrated a dose-dependent inhibition of the pressor (blood pressure raising) response induced by big ET-1.[2]
| Dose of this compound (i.v.) | Inhibition of Pressor Response (at 30 min) | Inhibition of Pressor Response (at 120 min) |
| 0.3 mg/kg | 61 ± 7% | 29 ± 7% |
| 1.0 mg/kg | 78 ± 4% | 63 ± 5% |
| 3.0 mg/kg | 93 ± 4% | 63 ± 5% |
| 10.0 mg/kg | 98 ± 2% | 84 ± 10% |
SM-19712: Protection Against Ischemic Acute Renal Failure in Rats
SM-19712 has been shown to have a protective effect in a rat model of ischemic acute renal failure (ARF). Intravenous administration prior to the ischemic event led to a dose-dependent attenuation of renal dysfunction.[1][4]
| Dose of SM-19712 (i.v.) | Effect on Ischemic ARF |
| 3 mg/kg | Dose-dependent attenuation of renal dysfunction and tissue damage |
| 10 mg/kg | More potent protective effect than phosphoramidon (B1677721) at the same dose |
| 30 mg/kg | Complete suppression of the ischemia/reperfusion-induced increase in renal ET-1 content |
Experimental Protocols
ECE-1 Inhibition Assay (General Protocol)
This protocol is a generalized representation based on methodologies where this compound has been utilized as a reference inhibitor.
Caption: Workflow for a typical in vitro ECE-1 inhibition assay.
Detailed Steps:
-
Enzyme Preparation: Recombinant human ECE-1 or a tissue homogenate rich in ECE-1 (e.g., rat lung microsomes) is prepared in an appropriate assay buffer.
-
Pre-incubation: The enzyme preparation is pre-incubated with various concentrations of the inhibitor (this compound or SM-19712) for a specified time (e.g., 1 hour) at 37°C to allow for binding.
-
Substrate Addition: The enzymatic reaction is initiated by the addition of a fluorogenic substrate.
-
Incubation: The reaction mixture is incubated at 37°C.
-
Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the substrate by ECE-1, is measured kinetically using a fluorescence plate reader.
-
Data Analysis: The rate of reaction is determined for each inhibitor concentration. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Ischemic Acute Renal Failure Model in Rats (for SM-19712)
This protocol is based on the study investigating the protective effects of SM-19712.[1][4]
Caption: Experimental workflow for the rat model of ischemic acute renal failure.
Detailed Steps:
-
Animal Model: Male Sprague-Dawley rats undergo a right nephrectomy.
-
Recovery: The animals are allowed to recover for two weeks.
-
Treatment: Prior to the induction of ischemia, rats receive an intravenous bolus injection of SM-19712 at doses of 3, 10, or 30 mg/kg, or a vehicle control.
-
Ischemia: The left renal artery and vein are occluded for 45 minutes to induce ischemia.
-
Reperfusion: The occlusion is removed to allow for reperfusion of the kidney.
-
Assessment: At 24 hours post-reperfusion, various parameters are assessed, including:
-
Renal Function: Blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602) levels are measured.
-
Histopathology: Kidney tissue is examined for evidence of tubular necrosis, proteinaceous casts, and medullary congestion.
-
ET-1 Content: The concentration of endothelin-1 in the kidney tissue is quantified.
-
Summary and Conclusion
Both this compound and SM-19712 are potent inhibitors of ECE-1, with in vitro potencies in the low nanomolar range. A key differentiator is their selectivity profile. While this compound shows a high degree of selectivity for ECE-1 over NEP, SM-19712 is reported to have virtually no inhibitory activity against NEP or ACE at concentrations up to 100 µM, suggesting a potentially more specific pharmacological profile in this regard.
In vivo, both compounds have demonstrated efficacy in relevant animal models. This compound effectively blocks the physiological response to big ET-1, highlighting its direct engagement with the endothelin pathway. SM-19712 has shown protective effects in a model of ischemic organ damage, a condition where ET-1 is known to be a key pathological mediator.
The choice between this compound and SM-19712 will depend on the specific research question. For studies requiring a highly selective ECE-1 inhibitor with minimal off-target effects on NEP, SM-19712 may be the preferred compound. For research focused on the cardiovascular effects of ECE inhibition, the extensive in vivo characterization of this compound in blood pressure regulation provides a strong foundation.
This guide is intended to provide a comparative overview based on available data. Researchers are encouraged to consult the primary literature for more detailed information and to consider the specific experimental conditions when interpreting the data presented herein.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Analysis of First-Line Antihypertensive Treatment Classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative First-Line Effectiveness and Safety of ACE (Angiotensin-Converting Enzyme) Inhibitors and Angiotensin Receptor Blockers: A Multinational Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triple ACE-ECE-NEP inhibition in heart failure: a comparison with ACE and dual ECE-NEP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for CGS35066
This document provides immediate, essential safety and logistical information for the proper handling and disposal of CGS35066, a potent endothelin-converting enzyme-1 (ECE-1) inhibitor. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental protection.
Chemical and Safety Data
This compound is a white solid compound intended for laboratory research use only. While it is not classified as a hazardous substance, proper handling and disposal are crucial to maintain a safe research environment.
| Property | Value |
| Chemical Name | (S)-3-(dibenzo[b,d]furan-3-yl)-2-((phosphonomethyl)amino)propanoic acid |
| CAS Number | 261619-50-5 |
| Molecular Formula | C₁₆H₁₆NO₆P |
| Molecular Weight | 349.28 g/mol |
| Physical Appearance | White solid |
| Storage | Desiccate at room temperature |
| Hazard Classification | Not classified as a hazardous substance or mixture. |
Experimental Protocols: Proper Disposal Procedure
The disposal of this compound should always be conducted in compliance with local, state, and federal regulations. The following is a step-by-step guide for its proper disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing appropriate personal protective equipment:
-
Safety glasses with side shields
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Step 2: Waste Collection
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled waste container.
-
The container should be made of a compatible material, be securely sealed, and stored in a well-ventilated area away from incompatible materials.
Step 3: Waste Segregation
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 4: Spillage and Cleanup
-
In the event of a spill, prevent further leakage if it is safe to do so.[1]
-
Absorb any spilled material with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material and place it in the designated waste container.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Step 5: Final Disposal
-
Crucially, do not dispose of this compound down the drain. [1]
-
Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
-
Contact your institution's EHS office or a licensed professional waste disposal service to arrange for the collection and disposal of the this compound waste.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling CGS35066
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of CGS35066, a potent and selective inhibitor of endothelin-converting enzyme-1 (ECE-1). Adherence to these guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.
Essential Safety and Handling Protocols
Proper handling of this compound is critical to minimize exposure and ensure a safe laboratory environment. The following personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is necessary when working with this compound. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications and Best Practices |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Inspect gloves for integrity before each use. Change gloves frequently and immediately if contaminated. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood | Avoid inhalation of the powder or any aerosols. If significant aerosolization is possible, a NIOSH-approved respirator may be required. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn and kept fastened to protect skin and clothing. |
Handling and Storage
This compound should be handled with care to prevent contact and maintain its stability.
-
Handling: Avoid direct contact with skin, eyes, and clothing. Do not breathe dust. Handle in a chemical fume hood to minimize inhalation exposure.
-
Storage: Store desiccated at room temperature.[1] Keep the container tightly closed in a dry and well-ventilated place.
Operational Plans: From Receipt to Disposal
A clear plan for the entire lifecycle of this compound in the laboratory is essential for safety and compliance.
Receiving and Inspection
Upon receipt, carefully inspect the container for any damage. Verify that the product name and CAS number (261619-50-5) on the label match the order.[2][3]
Preparation of Solutions
For in vitro studies, this compound can be dissolved in a suitable solvent. For example, stock solutions can be prepared in aqueous NaOH. Always add the solvent to the vial containing the compound slowly and vortex to ensure complete dissolution.
Spill Management
In the event of a spill, evacuate the area and prevent the spread of the powder or solution. Wear appropriate PPE, including respiratory protection. Absorb liquid spills with an inert material and collect all contaminated materials in a sealed container for disposal.
Disposal Plan
Dispose of unused this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
Mechanism of Action: Inhibition of the Endothelin-Converting Enzyme (ECE) Pathway
This compound is a potent and selective inhibitor of endothelin-converting enzyme-1 (ECE-1).[1][4][5] ECE-1 is a key enzyme in the endothelin signaling pathway, responsible for the conversion of the inactive precursor "big endothelin-1" (Big ET-1) into the biologically active vasoconstrictor, endothelin-1 (B181129) (ET-1).[6][7][8] By inhibiting ECE-1, this compound effectively blocks the production of ET-1, thereby mitigating its downstream effects.
Experimental Protocols
In Vitro ECE-1 Inhibition Assay
A typical in vitro protocol to determine the inhibitory activity of this compound would involve incubating recombinant human ECE-1 with its substrate, Big ET-1, in the presence and absence of varying concentrations of this compound. The amount of ET-1 produced can be quantified using methods such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC) to determine the IC50 value of the inhibitor.
In Vivo Assessment in Animal Models
In vivo studies, such as those conducted in conscious rats, have been used to evaluate the pharmacological properties of this compound.[4] These protocols generally involve the following steps:
-
Animal Preparation: Catheterization of an artery (e.g., femoral artery) for blood pressure monitoring and a vein for drug administration.
-
Baseline Measurement: Recording of baseline mean arterial pressure (MAP).
-
Administration of Big ET-1: Intravenous injection of Big ET-1 to induce a pressor response.
-
Administration of this compound: Intravenous administration of this compound at various doses.
-
Post-treatment Challenge: Re-administration of Big ET-1 at set time points after this compound administration to assess the inhibition of the pressor response.
By providing this essential safety and logistical information, we aim to empower researchers to handle this compound with the utmost care, ensuring both personal safety and the integrity of their valuable research.
References
- 1. CGS 35066 | Other Proteases | Tocris Bioscience [tocris.com]
- 2. adooq.com [adooq.com]
- 3. scbt.com [scbt.com]
- 4. Pharmacological properties of CGS 35066, a potent and selective endothelin-converting enzyme inhibitor, in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Secretory pathways in endothelin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
